Product packaging for Chromium(III) acetate(Cat. No.:CAS No. 1066-30-4)

Chromium(III) acetate

Cat. No.: B085849
CAS No.: 1066-30-4
M. Wt: 229.13 g/mol
InChI Key: WYYQVWLEPYFFLP-UHFFFAOYSA-K
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Description

Chromic Acetate, also known as Chromium(III) Acetate, is a coordination compound with the formula Cr₃O(O₂CCH₃)₆(OH₂)₃⁺, appearing as a grayish-green to bluish-green powder . This compound is valued in research for its role as an effective ionic cross-linker . Its mechanism involves the formation of stable, multi-dentate coordination bonds with functional groups such as carboxyl, amino, and hydroxyl, leading to the creation of robust cross-linked networks and complexes . In industrial and materials science research, Chromic Acetate is a key subject for studying conformance control in enhanced oil recovery, where it cross-links polymers to form gels that improve oil production and reduce water cut . It also serves as a model compound for investigating dye fixation (acting as a mordant) in textiles and the tanning process in leather processing, where it promotes the cross-linking of collagen fibers . Compared to other chromium salts, its defined trinuclear structure and moderate solubility in water and polar organic solvents allow for more controlled reaction studies . Researchers should note that this compound is less reactive and toxic than hexavalent chromium compounds but still requires careful handling. It can cause irritation upon inhalation or contact with skin and eyes . Chromic Acetate is For Research Use Only. It is strictly not for diagnostic or therapeutic use in humans, and proper laboratory safety protocols, including the use of personal protective equipment (PPE), must be observed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9CrO6 B085849 Chromium(III) acetate CAS No. 1066-30-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

chromium(3+);triacetate
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InChI

InChI=1S/3C2H4O2.Cr/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3
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InChI Key

WYYQVWLEPYFFLP-UHFFFAOYSA-K
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Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Cr+3]
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Molecular Formula

C6H9CrO6
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DSSTOX Substance ID

DTXSID4020327
Record name Chromium triacetate
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Molecular Weight

229.13 g/mol
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Physical Description

Chromic acetate appears as a grayish green to bluish green powder. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in tanning and in textile dyeing., Dry Powder; Dry Powder, Liquid; Liquid, Blue-green solid; Soluble in water; [HSDB]
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Boiling Point

212 °F at 760 mmHg for aqueous solution (USCG, 1999)
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Solubility

In water, 675 g/L at 20 °C, pH 5 (OECD Guideline 105 (Water Solubility)), 2 g/L of acetone at 15 °C; 45.4 g/L of methanol at 15 °C
Record name CHROMIUM(III) ACETATE
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Density

1.3 (USCG, 1999) - Denser than water; will sink, 1.56 g/cu cm at 22.95 °C (OECD Guideline 109 (Density of Liquids and Solids))
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Impurities

The commercial material, usually sold a a concentrated solution of the basic acetate, Cr(OH)(C2H3O2)2, contains Na acetate or Na2SO4 impurities.
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Color/Form

Blue-green powder

CAS No.

1066-30-4, 17593-70-3, 39430-51-8
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Melting Point

>400 °C (OECD Guideline 102 (Melting point / Melting Range) resp. EU A.1 (melting / freezing temperature))
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Foundational & Exploratory

A Comprehensive Technical Guide to Chromium(III) Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of chromium(III) acetate, covering its chemical identity, structure, properties, synthesis protocols, and key applications. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on delivering precise, technical data and methodologies.

Chemical Identity and Structure

This compound, often referred to as chromic acetate, is a coordination compound with the Chemical Abstracts Service (CAS) number 1066-30-4 .[1][2][3][4][5][6][7] While the simple formula is commonly written as Cr(CH₃CO₂)₃, the compound typically exists as a more complex, basic salt.[3][8]

The most well-characterized form is basic this compound, which features a trinuclear cation with the formula [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺.[9] This structure consists of three octahedral chromium(III) centers. These centers are linked by a central, triply bridging oxo ligand and six bridging acetate ligands.[9] Three water molecules act as terminal ligands, completing the coordination sphere of each chromium ion.[9] This same structural motif is also found in basic acetates of iron(III) and manganese(III).[9] The anhydrous, simple salt Cr(CH₃CO₂)₃ is not well-documented.[9]

Structure of the [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ cation.

Physicochemical Properties

This compound is typically a grayish-green or bluish-green powder.[1][10] It is soluble in water and stable under recommended storage conditions.[4][10] Key quantitative properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1066-30-4[1][3]
Molecular Formula C₆H₉CrO₆[3][10]
Molecular Weight 229.13 g/mol [5][10]
Appearance Grayish-green to bluish-green powder[1][10]
Melting Point >400 °C[1][10]
Solubility in Water 675 g/L at 20 °C[10]
Odor Odorless[1][10]
pH Trivalent chromium compounds are amphoteric[1][10]
LD50 (Oral, Rat) 2365 mg/kg[5][7]

Experimental Protocols

A. Synthesis from Potassium Dichromate

A traditional and reliable method for synthesizing this compound involves the reduction of a chromium(VI) source followed by precipitation and reaction with acetic acid.[11]

Methodology:

  • Reduction of Cr(VI): Dissolve 25 g of potassium dichromate (K₂Cr₂O₇) in 500 mL of water. Bubble sulfur dioxide (SO₂) gas through the solution until the color changes to a pure green, indicating the complete reduction of Cr(VI) to Cr(III). Alternatively, add the chromium(VI) compound to a mixture of 420 mL of water and 80 mL of concentrated hydrochloric acid, followed by the addition of 35 mL of ethyl alcohol to act as the reducing agent.[11]

  • Removal of Excess Reagents: Boil the resulting green solution to remove any excess SO₂ or, if alcohol was used, to remove excess ethanol and acetaldehyde.[11]

  • Precipitation of Hydroxide: Heat the solution of the chromic salt to boiling. While stirring continuously, slowly add concentrated ammonia water (approx. 40 mL) until the solution is slightly basic. This will precipitate chromium(III) hydroxide, Cr(OH)₃. Avoid a large excess of ammonia.[11]

  • Isolation and Washing: Filter the precipitated chromium(III) hydroxide using a Büchner funnel and wash it thoroughly with three 100 mL portions of boiling water to remove impurities.[11]

  • Formation of Acetate: Transfer the moist Cr(OH)₃ precipitate to an evaporating dish and dissolve it in approximately 100 mL of glacial acetic acid.[11]

  • Crystallization: Evaporate the solution in a fume hood almost to dryness over a small flame, stirring frequently. The resulting crystals are then dried in a desiccator.[11]

G cluster_0 Synthesis Workflow A Dissolve K₂Cr₂O₇ in H₂O B Reduce Cr(VI) to Cr(III) (with SO₂ or EtOH/HCl) A->B Step 1 C Boil to Remove Excess Reductant B->C Step 2 D Precipitate Cr(OH)₃ (add NH₄OH) C->D Step 3 E Filter and Wash Cr(OH)₃ Precipitate D->E Step 4 F Dissolve Cr(OH)₃ in Glacial Acetic Acid E->F Step 5 G Evaporate and Crystallize This compound F->G Step 6

Workflow for the synthesis of this compound.

B. Synthesis from Chromium Oxide

An alternative industrial method utilizes chromium oxide as the starting material.

Methodology:

  • Reaction Setup: Add acetic acid, chromium oxide, an initiator, and water to a reaction kettle in a molar ratio of 2:30:(0.5-0.65):(0.4-1), respectively.[12]

  • Reaction: Heat the mixture to 70-80 °C while stirring. Maintain the reaction for 6 hours.[12]

  • Crystallization: Stop heating to allow the chromium acetate to crystallize from the solution.[12]

  • Isolation: Separate the resulting crystals via centrifugation or filtration.[12]

  • Drying: Dry the product in a ventilated oven to obtain the final this compound product.[12]

Applications in Research and Industry

This compound is a versatile compound with numerous applications stemming from its coordination chemistry.

  • Textile Industry: It serves as an effective mordant, a substance that helps dyes adhere permanently to textile fibers. This improves the color fastness of fabrics, making them resistant to fading from washing and light exposure.[13]

  • Leather Tanning: In the leather industry, it is used as a tanning agent. It cross-links the collagen fibers in animal hides, stabilizing the protein structure and converting the raw hide into durable, flexible leather.[10][13]

  • Catalysis: It functions as a catalyst in various organic reactions, including the polymerization of olefins and as an oxidation catalyst.[1][10]

  • Polymer Chemistry: It is used as a cross-linking agent or curing agent for acrylamide and other polymers.[6][10]

  • Photography: The compound is used to harden photographic emulsions.[10]

Biological Role and Signaling Pathway Involvement

Recent research has identified this compound as an inhibitor of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.

By inhibiting the phosphorylation of AMPK, this compound can promote lipogenesis (fat synthesis).[5][7] Studies in bovine intramuscular and subcutaneous adipocytes have shown that this compound treatment (at concentrations around 10 μM) upregulates the mRNA levels of adipogenic transcription factors such as C/EBPβ and PPARγ.[7] This makes it a valuable tool for researchers studying metabolic pathways and adipogenesis.

G CrAc This compound pAMPK Phosphorylated AMPK (Active) CrAc->pAMPK Inhibits AMPK AMPK AMPK->pAMPK Phosphorylation Adipo Adipogenic Transcription Factors (e.g., PPARγ) pAMPK->Adipo Inhibits Lipo Lipogenesis Adipo->Lipo Promotes

Inhibition of AMPK signaling by this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chromic Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromic acetate, more systematically known as chromium(III) acetate, is a chemical compound that exists in various forms, with the most common being a grayish-green powder or a dark-green aqueous solution.[1][2] It is of significant interest in various fields, including as a mordant in the textile industry, a tanning agent for leather, and as a catalyst in organic synthesis.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of chromic acetate, detailed experimental protocols for its synthesis and analysis, and visualizations of key processes. The information is curated to be a vital resource for researchers, scientists, and professionals in drug development who may utilize chromium compounds in their work.

Physical Properties of Chromic Acetate

Chromic acetate's physical characteristics can vary depending on its hydration state and whether it is the basic or neutral form. The anhydrous form is a gray-green powder, while hydrated forms can appear as blue-green pasty masses.[2]

General and Physical Properties
PropertyValueReference
CAS Number 1066-30-4[5]
Molecular Formula C₆H₉CrO₆ (anhydrous)[6]
Molecular Weight 229.13 g/mol (anhydrous)[6]
Appearance Grayish-green to bluish-green powder[7]
Melting Point >400 °C (decomposes)[5]
Boiling Point Not applicable (decomposes)[5]
Density 1.28 g/cm³[8]
Solubility
SolventSolubilityReference
Water Soluble[7]
Hot Water Soluble[5]
Ethanol Insoluble[3]
DMSO 10 mg/mL[8]

Chemical Properties of Chromic Acetate

Chromic acetate exhibits reactivity typical of a trivalent chromium salt. Its aqueous solutions are basic and will neutralize acids.[7] It is neither a strong oxidizing nor a strong reducing agent but can participate in redox reactions.[7]

Reactivity and Stability
PropertyDescriptionReference
Reactivity with Water Hydrolyzes in water, especially when heated.[9]
Reactivity with Acids Reacts with acids to form other chromium(III) salts.[7]
Reactivity with Bases Aqueous solutions are basic.[7]
Thermal Decomposition Decomposes upon heating above 400 °C.[5]
Stability Stable under normal transport and storage conditions.[4]

Experimental Protocols

Synthesis of Chromic Acetate

A common method for the synthesis of chromic acetate involves the reduction of a chromium(VI) compound, followed by precipitation with an acetate source.

Materials:

  • Potassium dichromate (K₂Cr₂O₇) or Chromium(VI) oxide (CrO₃)

  • Sulfur dioxide (SO₂) or Ethanol (C₂H₅OH)

  • Concentrated Hydrochloric Acid (HCl) (if using ethanol)

  • Concentrated Ammonia solution (NH₄OH)

  • Glacial Acetic Acid (CH₃COOH)

  • Distilled water

Procedure:

  • Reduction of Chromium(VI):

    • Method A (Using SO₂): Dissolve 25 g of potassium dichromate in 500 mL of water. Bubble sulfur dioxide gas through the solution until the color changes to a pure green, indicating the complete reduction of Cr(VI) to Cr(III). Boil the solution to remove any excess SO₂.[10]

    • Method B (Using Ethanol): To a mixture of 420 mL of water and 80 mL of concentrated hydrochloric acid, add the chromium(VI) compound. Then, add 35 mL of ethyl alcohol. Boil the resulting solution to remove excess alcohol and acetaldehyde.[10]

  • Precipitation of Chromium(III) Hydroxide:

    • Heat the solution of the chromic salt to boiling.

    • Slowly add concentrated ammonia solution while stirring continuously until the solution is slightly basic. This will precipitate chromium(III) hydroxide.

    • Filter the precipitate using a Büchner funnel and wash it thoroughly with hot water.[10]

  • Formation of Chromic Acetate:

    • Transfer the moist chromium(III) hydroxide precipitate to an evaporating dish.

    • Dissolve the precipitate in approximately 100 mL of glacial acetic acid.

    • Evaporate the solution almost to dryness over a gentle flame, stirring frequently.

    • Allow the resulting crystals to dry in a desiccator.[10]

G Synthesis of Chromic Acetate Workflow cluster_0 Step 1: Reduction of Cr(VI) cluster_1 Step 2: Precipitation cluster_2 Step 3: Acetate Formation A Potassium Dichromate (K₂Cr₂O₇) C Cr(III) Salt Solution (Green) A->C Reduction B Reducing Agent (SO₂ or Ethanol) B->C E Chromium(III) Hydroxide (Cr(OH)₃ Precipitate) C->E Precipitation D Ammonia Solution (NH₄OH) D->E G Chromic Acetate Solution E->G Dissolution F Glacial Acetic Acid (CH₃COOH) F->G H Crystalline Chromic Acetate G->H Evaporation & Crystallization

A simplified workflow for the synthesis of chromic acetate.
Analytical Methods

The characterization of chromic acetate can be performed using various spectroscopic and analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of chromic acetate will show characteristic peaks for the carboxylate group (C=O and C-O stretching) and the Cr-O bond.[1][11]

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions in the chromium ion and to monitor the stability of chromic acetate solutions over time.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to characterize the acetate ligands and to study the hydrolysis of chromic acetate in solution.[2]

  • X-ray Crystallography: Single-crystal X-ray diffraction can be used to determine the precise three-dimensional structure of crystalline chromic acetate, revealing bond lengths and angles.[12]

Chemical Reactivity and Pathways

G Reactivity of Chromic Acetate cluster_0 Hydrolysis cluster_1 Acid-Base Reactions cluster_2 Ligand Exchange A Chromic Acetate [Cr(CH₃COO)₃] C Basic Chromium Acetate [Cr₃O(CH₃COO)₆]⁺ A->C Hydrolysis E Chromium(III) Salt (e.g., CrCl₃) A->E Neutralization G Chromium(III) Hydroxide (Cr(OH)₃) A->G Precipitation I [Cr(CH₃COO)ₓLᵧ] complex A->I Substitution B Water (H₂O) B->C D Strong Acid (e.g., HCl) D->E F Base (e.g., NaOH) F->G H Other Ligands (L) H->I

A diagram illustrating the key chemical reactions of chromic acetate.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of chromic acetate, along with experimental protocols and visual representations of its synthesis and reactivity. The tabulated data offers a quick reference for its key characteristics, while the detailed methodologies provide a practical starting point for laboratory work. This comprehensive resource is intended to support the work of researchers, scientists, and drug development professionals in their various applications of this versatile chromium compound.

References

An In-depth Technical Guide to the Forms and Stability of Chromium(III) Acetate Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various forms of chromium(III) acetate hydrate, their physicochemical properties, and stability profiles. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields who work with or are investigating chromium compounds.

Forms and Structures of this compound Hydrate

This compound hydrate exists in several forms, primarily distinguished by their degree of hydration and the nature of the coordination complex. The most common forms are the monohydrate, hexahydrate, and a "basic" form, which is a trinuclear oxo-centered complex.

The core structural motif for many this compound compounds is the trinuclear cation, [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺. This structure consists of three chromium(III) ions at the vertices of an equilateral triangle, with a central oxygen atom. Six acetate groups bridge the chromium ions, and three water molecules coordinate to each chromium ion.[1] This basic trinuclear structure is isostructural with the corresponding basic iron(III) and manganese(III) acetates.[1]

The different hydrated forms arise from variations in the number of water molecules present in the crystal lattice, which are not directly coordinated to the chromium centers. These waters of crystallization can influence the compound's physical properties and stability.

Below is a diagram illustrating the relationship between the core trinuclear cation and its hydrolysis products, which contributes to the complexity of this compound solutions.

Caption: Relationship between the trinuclear this compound cation and its hydrolysis products.

Physicochemical Properties

The physicochemical properties of this compound hydrate vary depending on the specific form. A summary of key quantitative data is presented in the table below for easy comparison.

PropertyThis compound (anhydrous)This compound MonohydrateThis compound HexahydrateBasic this compound
Molecular Formula C₆H₉CrO₆C₆H₁₁CrO₇C₆H₂₁CrO₁₂C₁₄H₂₃Cr₃O₁₆
Molecular Weight ( g/mol ) 229.13[2]247.14[3]337.22603.32[4]
Appearance Grayish-green to bluish-green powder[2]Grayish-green or bluish-green pasty mass[5]Blue-violet needles[5]Blue to green powder[4]
Solubility in Water Slightly soluble[5]Soluble[6]Readily soluble[5]Soluble
Melting Point (°C) >400 (decomposes)[5]No dataDecomposes>400 (decomposes)[7]
Density (g/cm³) 1.28[5]No dataNo data1.3[7]

Stability of this compound Hydrate

The stability of this compound hydrate is influenced by several factors, including temperature, pH, and light exposure.

Thermal Stability

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial techniques for evaluating the thermal stability of this compound hydrate. Upon heating, the hydrated forms first lose their water of crystallization, followed by the decomposition of the acetate ligands, ultimately yielding chromium(III) oxide (Cr₂O₃) at high temperatures. The decomposition often occurs in multiple steps.

pH Stability and Hydrolysis

In aqueous solutions, this compound undergoes hydrolysis, a process that is highly dependent on the pH of the solution. In acidic conditions, the trinuclear structure can break down into monomeric chromium-aqua-acetate complexes. As the pH increases, hydrolysis becomes more extensive, leading to the formation of insoluble chromium(III) hydroxide. This precipitation can be a significant factor in the stability and bioavailability of this compound in various applications.

The following diagram illustrates a typical workflow for assessing the stability of this compound hydrate.

Stability_Assessment_Workflow cluster_Preparation Sample Preparation cluster_Conditions Stability Conditions cluster_Analysis Analysis Prepare_Solutions Prepare aqueous solutions of known concentration Vary_pH Adjust pH (e.g., 2, 4, 7, 9) Vary_Temp Incubate at different temperatures (e.g., 4, 25, 40 °C) Vary_Light Expose to light vs. dark UV_Vis UV-Vis Spectroscopy (monitor spectral changes) Vary_pH->UV_Vis HPLC HPLC (quantify parent compound) Vary_Temp->HPLC Precipitate_Analysis Isolate and characterize any precipitate (e.g., by FTIR) Vary_Light->Precipitate_Analysis

Caption: Experimental workflow for assessing the stability of this compound hydrate.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization and stability assessment of this compound hydrate.

Synthesis of this compound Hydrate

A common method for the synthesis of this compound involves the reduction of a chromium(VI) source followed by reaction with acetic acid.

Procedure:

  • Dissolve 25 g of potassium dichromate (K₂Cr₂O₇) in 500 mL of water.[8]

  • Bubble sulfur dioxide (SO₂) gas through the solution until the color changes to a pure green, indicating the complete reduction of Cr(VI) to Cr(III).[8]

  • Boil the solution to remove any excess SO₂.[8]

  • Heat the chromium(III) salt solution to boiling and slowly add concentrated ammonia solution with continuous stirring until the chromium(III) hydroxide precipitates.[8]

  • Filter the precipitate and wash it thoroughly with hot water.[8]

  • Dissolve the moist chromium(III) hydroxide precipitate in approximately 100 mL of glacial acetic acid.[8]

  • Evaporate the solution to near dryness with gentle heating and frequent stirring to obtain the crystalline product.[8]

  • Dry the crystals in a desiccator.[8]

An alternative synthesis for chromium acetate hexahydrate involves the reduction of chromic anhydride with ethanol.

Procedure:

  • Prepare a 60% chromic acid solution from 200g of solid chromic anhydride.[9]

  • Transfer the solution to a reaction tank with circulating condensed water.[9]

  • Slowly pump 23g of absolute ethanol into the chromic acid solution over 2 hours with stirring (150 rpm).[9]

  • Add glacial acetic acid to the resulting solution and maintain the temperature between 50-90 °C with continuous stirring for 20-30 minutes.[9]

  • Add a hydrazine hydrate solution to the mixture and continue stirring at 50-90 °C until all hexavalent chromium is reduced.[9]

  • Concentrate the final solution to 35-50 Baume and then dry to obtain chromium acetate hexahydrate.[9]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability and decomposition profile of this compound hydrate.

Instrumentation: A simultaneous TGA/DSC instrument.

Procedure:

  • Accurately weigh 5-10 mg of the this compound hydrate sample into an alumina crucible.

  • Place the crucible in the TGA/DSC instrument.

  • Heat the sample from room temperature to 1000 °C at a constant heating rate of 10 °C/min.

  • Use an inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min to purge the furnace.

  • Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

  • Analyze the resulting curves to identify the temperatures of dehydration and decomposition events and the corresponding mass losses and thermal effects (endothermic or exothermic).

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and characterize the bonding in this compound hydrate.

Method: Potassium Bromide (KBr) Pellet Method

Procedure:

  • Thoroughly dry spectroscopic grade KBr at 110 °C for several hours to remove any moisture.

  • Grind 1-2 mg of the this compound hydrate sample with approximately 200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]

  • Transfer the powder to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the acetate (C=O and C-O stretching), hydroxyl (O-H stretching from water), and chromium-oxygen (Cr-O) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the structure of this compound hydrate in solution. Due to the paramagnetic nature of Cr(III), specialized NMR techniques are required.

Instrumentation: A high-field NMR spectrometer.

Procedure:

  • Dissolve the this compound hydrate sample in a suitable deuterated solvent, such as D₂O or DMSO-d₆. The choice of solvent may influence the observed chemical shifts and line broadening.

  • Acquire ¹H and ¹³C NMR spectra. Due to the paramagnetic nature of Cr(III), the signals will be significantly broadened and shifted compared to diamagnetic compounds.[11]

  • Utilize short relaxation delays and broad spectral widths to ensure the detection of all signals.

  • The interpretation of paramagnetic NMR spectra can be complex and often requires comparison with structurally similar compounds and theoretical calculations to assign the observed resonances.[12] The large chemical shift range can provide insights into the electronic structure and bonding within the complex.[13]

Kinetic Study of Hydrolysis

Objective: To determine the rate of hydrolysis of this compound hydrate under different pH conditions.

Method: UV-Vis Spectrophotometry

Procedure:

  • Prepare a stock solution of this compound hydrate of known concentration in deionized water.

  • Prepare a series of buffer solutions with different pH values (e.g., pH 4, 5, 6, 7).

  • Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to a cuvette containing the buffer solution, ensuring rapid mixing.

  • Immediately place the cuvette in a UV-Vis spectrophotometer with a thermostatted cell holder to maintain a constant temperature.

  • Monitor the change in absorbance at a wavelength corresponding to the maximum absorbance of the this compound complex over time.

  • Record the absorbance at regular intervals until the reaction reaches completion or for a predetermined period.

  • Analyze the absorbance versus time data to determine the reaction order and the pseudo-first-order rate constant (k_obs) at each pH. The data can be fitted to appropriate kinetic models to elucidate the reaction mechanism.

Conclusion

This technical guide has provided a detailed overview of the forms, properties, and stability of this compound hydrate. The information presented, including the structured data tables, diagrams, and experimental protocols, is intended to be a valuable resource for researchers and professionals working with this compound. A thorough understanding of the different hydrated forms and their behavior under various conditions is crucial for the successful application of this compound in research, drug development, and other industrial processes.

References

In-Depth Technical Guide to the Health and Safety of Chromium(III) Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for chromium(III) acetate, intended for use by professionals in research and drug development. The information is compiled from various safety data sheets and scientific literature to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

This compound, with the chemical formula Cr(C₂H₃O₂)₃, typically appears as a grayish-green to blue-green powder or paste.[1] It is used in various industrial applications, including textile dyeing, tanning, and as a catalyst.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary health concerns are related to skin sensitization and irritation, as well as potential organ damage with prolonged or repeated exposure.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[2]
Skin Corrosion/Irritation2H315: Causes skin irritation.[2]
Skin Sensitization1, 1A, 1BH317: May cause an allergic skin reaction.[2][3][4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[2]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[2]
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.[2]
Specific Target Organ Toxicity, Repeated Exposure2H373: May cause damage to organs through prolonged or repeated exposure.[2]

Toxicological Information

The toxicity of chromium compounds is highly dependent on their oxidation state. Chromium(III) is generally considered less toxic than hexavalent chromium (Cr(VI)) because Cr(VI) can more easily penetrate cell membranes.[5][6] Once inside the cell, Cr(VI) is reduced to the more reactive Cr(III) state, which can then interact with cellular macromolecules.[6][7]

Table 2: Acute Toxicity Data

EndpointValueSpeciesReference
LD50, Oral2365 mg/kgRat[8]
Mechanism of Skin Sensitization

Chromium is a known skin sensitizer.[9] The mechanism involves the penetration of chromium ions through the skin, where they can form complexes with skin proteins.[10] This hapten-protein complex is then recognized by the immune system, leading to an allergic response upon subsequent exposures.[5][10] The Adverse Outcome Pathway (AOP) for skin sensitization involves key events such as the molecular binding to skin proteins, activation of keratinocytes, and activation of dendritic cells.[11]

Skin_Sensitization_AOP cluster_0 Adverse Outcome Pathway: Skin Sensitization A Molecular Initiating Event: Covalent Binding to Skin Proteins B Key Event 2: Keratinocyte Activation A->B haptenation C Key Event 3: Dendritic Cell Activation B->C pro-inflammatory signals D Key Event 4: T-Cell Proliferation and Differentiation C->D antigen presentation E Adverse Outcome: Allergic Contact Dermatitis D->E inflammatory response Acute_Oral_Toxicity_Workflow cluster_workflow Workflow: Acute Oral Toxicity (OECD 401) start Animal Acclimatization (e.g., Rats) fasting Fasting start->fasting dosing Single Oral Gavage (Graduated Doses) fasting->dosing observation Observation Period (14 days) - Mortality - Clinical Signs - Body Weight dosing->observation necropsy Gross Necropsy observation->necropsy analysis Data Analysis (LD50 Calculation) necropsy->analysis Ames_Test_Workflow cluster_ames Workflow: Bacterial Reverse Mutation (Ames) Test start Prepare Bacterial Strains (e.g., S. typhimurium) exposure Expose Bacteria to Test Substance (+/- S9 Metabolic Activation) start->exposure plating Plate on Minimal Agar Medium exposure->plating incubation Incubate (48-72 hours) plating->incubation counting Count Revertant Colonies incubation->counting analysis Data Analysis (Compare to Control) counting->analysis

References

Methodological & Application

Application Note and Protocol for Using Chromium(III) Acetate in Cross-Linking Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chromium(III) acetate is a coordination compound that can be utilized as a cross-linking agent in the study of molecular interactions. The trivalent chromium ion (Cr(III)) acts as a coordination center, forming stable bridges between functional groups on interacting biomolecules. This property is particularly useful for capturing and stabilizing protein-protein, protein-peptide, and protein-drug interactions for subsequent analysis. The primary mechanism of cross-linking involves the formation of coordination complexes between the chromium ion and carboxyl groups of amino acid residues, such as aspartic acid and glutamic acid, as well as potentially other side chains like hydroxyl or amino groups.[1] This application note provides a detailed protocol for the use of this compound in cross-linking studies, intended for researchers, scientists, and drug development professionals. It is important to note that while the principles of Cr(III) cross-linking are established, the use of this compound specifically for protein-protein interaction studies in a research setting is not as widely documented as other cross-linking agents. Therefore, this protocol is a composite methodology based on the known chemistry of Cr(III) and general cross-linking procedures. A significant practical challenge is the low aqueous solubility of this compound, which necessitates careful buffer selection and preparation.[1]

Data Presentation

The following table summarizes key quantitative parameters for this compound-mediated cross-linking, derived from analogous Cr(III) studies and general cross-linking principles. These values should be considered as starting points for optimization in specific experimental systems.

ParameterRecommended RangeNotes
This compound Concentration 1 - 10 mMHigher concentrations may be limited by solubility.
Target Protein Concentration 1 - 20 µMDependent on the affinity of the interacting partners.
Molar Ratio (Cr(III):Protein) 10:1 to 100:1Higher ratios may be needed to drive the reaction.
Reaction Buffer HEPES, MES (pH 6.0-7.5)Avoid phosphate and Tris buffers which can chelate Cr(III).
Incubation Temperature 25 - 37 °CHigher temperatures can increase reaction rate but may affect protein stability.
Incubation Time 30 minutes - 4 hoursRequires optimization for each specific interaction.
Quenching Reagent 50 - 100 mM EDTA or GlycineEDTA chelates Cr(III) to stop the reaction.

Experimental Protocols

This section provides a detailed methodology for a typical cross-linking experiment using this compound to study the interaction between two proteins (Protein A and Protein B).

Reagent and Buffer Preparation
  • This compound Stock Solution (100 mM):

    • Due to low aqueous solubility, it is recommended to prepare the stock solution in a mildly acidic buffer or to use sonication to aid dissolution.

    • Weigh out the required amount of this compound hydroxide ([Cr₃(OH)₂(CH₃COO)₇]).

    • Dissolve in a suitable buffer (e.g., 10 mM HEPES, pH 6.0) to a final concentration of 100 mM.

    • Sonicate the solution for 10-15 minutes if dissolution is slow.

    • Prepare fresh daily as Cr(III) solutions can form oligo/polymeric species upon aging.

  • Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4):

    • Prepare the buffer and ensure the pH is accurately adjusted.

    • Avoid buffers containing phosphate or Tris, as they can interfere with the cross-linking reaction by chelating the chromium ions.

  • Quenching Solution (1 M EDTA, pH 8.0):

    • Dissolve EDTA in deionized water and adjust the pH to 8.0 with NaOH. EDTA will not fully dissolve until the pH is ~8.0.

  • Protein Samples:

    • Purify Protein A and Protein B to a high degree of homogeneity.

    • Dialyze the protein samples extensively against the Reaction Buffer to remove any interfering substances.

    • Determine the concentration of each protein accurately using a standard method (e.g., BCA assay or UV-Vis spectroscopy).

Cross-Linking Reaction
  • In a microcentrifuge tube, combine Protein A and Protein B at the desired molar ratio in the Reaction Buffer. The final protein concentrations should typically be in the low micromolar range (e.g., 5-10 µM each).

  • Incubate the protein mixture for a predetermined time (e.g., 30 minutes) at the appropriate temperature (e.g., 30°C) to allow for the formation of the protein complex.

  • Initiate the cross-linking reaction by adding the this compound stock solution to the protein mixture to achieve the desired final concentration (e.g., 5 mM). Gently mix by pipetting.

  • Incubate the reaction mixture at 25-37°C for a duration of 30 minutes to 4 hours. The optimal time will need to be determined empirically.

  • Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to ensure complete chelation of unreacted Cr(III).

Analysis of Cross-Linked Products

The formation of cross-linked protein complexes can be analyzed by several methods:

  • SDS-PAGE Analysis:

    • Mix an aliquot of the quenched reaction with an equal volume of 2x SDS-PAGE loading buffer.

    • Heat the samples at 95°C for 5 minutes.

    • Load the samples onto a suitable polyacrylamide gel (e.g., 4-15% gradient gel).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain).

    • Cross-linked products will appear as higher molecular weight bands compared to the individual proteins.

  • Western Blot Analysis:

    • If antibodies are available for one or both proteins, perform a Western blot to confirm the identity of the cross-linked species.

    • Transfer the proteins from the SDS-PAGE gel to a PVDF or nitrocellulose membrane.

    • Probe the membrane with the appropriate primary and secondary antibodies.

  • Mass Spectrometry (MS) Analysis:

    • For detailed identification of the cross-linked sites, the cross-linked protein bands can be excised from the gel and subjected to in-gel digestion with a protease (e.g., trypsin).

    • The resulting peptide mixture is then analyzed by LC-MS/MS.

    • Specialized software is required to identify the cross-linked peptides from the complex MS/MS data. This will provide information on the specific amino acid residues involved in the interaction.

Mandatory Visualizations

CrossLinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ProtA Protein A Mix Mix Proteins A & B in Reaction Buffer ProtA->Mix ProtB Protein B ProtB->Mix Cr_Acetate Cr(III) Acetate Stock Solution Add_Cr Add Cr(III) Acetate Cr_Acetate->Add_Cr Mix->Add_Cr Incubate Incubate (25-37°C, 30min-4hr) Add_Cr->Incubate Quench Quench with EDTA Incubate->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Verify Cross-linking Western Western Blot SDS_PAGE->Western Confirm Identity MS Mass Spectrometry SDS_PAGE->MS Identify Sites

Caption: Experimental workflow for this compound-mediated protein cross-linking.

CrossLinking_Mechanism cluster_reactants Reactants cluster_product Cross-linked Product ProtA Protein A (with Asp/Glu residues) Complex Protein A - Cr(III) - Protein B (Covalent Complex) ProtA->Complex Coordination Bond Formation ProtB Protein B (with Asp/Glu residues) ProtB->Complex Cr [Cr(III)(acetate)n] Cr->Complex

Caption: Simplified mechanism of Cr(III)-mediated protein cross-linking.

References

Application Notes and Protocols for the Preparation of Phillips Ethylene Polymerization Catalysts Using Chromium(III) Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phillips catalyst, a chromium-based catalyst supported on silica, is a cornerstone of the polyolefin industry, responsible for the production of a significant portion of the world's high-density polyethylene (HDPE). The use of chromium(III) acetate as a precursor offers a less hazardous alternative to chromium(VI) compounds traditionally used in catalyst preparation. This document provides detailed application notes and experimental protocols for the synthesis, activation, and application of Phillips-type catalysts for ethylene polymerization using this compound.

Data Presentation

Catalyst Characterization

The properties of the silica support and the final catalyst are critical to its performance. The following table summarizes typical characteristics of a suitable silica support and the resulting catalyst after impregnation and calcination.

ParameterSilica Support (Typical Values)Cr/SiO₂ Catalyst (1 wt.% Cr)
Surface Area (m²/g) 300 - 600250 - 500
Pore Volume (cm³/g) 1.5 - 2.51.3 - 2.2
Average Pore Diameter (Å) 200 - 400180 - 380
Chromium Content (wt.%) N/A1.0
Ethylene Polymerization Performance

The following table presents typical ethylene polymerization results obtained with a this compound-derived Phillips catalyst under slurry conditions. The specific activity and polymer properties can vary depending on the exact silica support and polymerization conditions used.

Catalyst SystemPolymerization Activity (kg PE / g Cr·h)Melting Temperature (°C)Crystallinity (%)
Cr/SiO₂ (Grace 643 support) 191133.872.7
Cr/SiO₂ (Aldrich silica support) 13.4138.958.0
Cr/Ti/SiO₂ (Grace 643 support) 380133.371.5

Experimental Protocols

Protocol 1: Catalyst Preparation via Incipient Wetness Impregnation

This protocol details the preparation of a 1 wt.% Cr/SiO₂ catalyst using an aqueous solution of this compound.

Materials:

  • This compound hydroxide ((CH₃CO₂)₇Cr₃(OH)₂)

  • High surface area silica gel (e.g., Davison 952 or Grace 643), calcined at 600°C for 4 hours prior to use

  • Deionized water

  • Rotary evaporator

  • Tube furnace

Procedure:

  • Determine the Pore Volume of the Silica Support: Accurately determine the pore volume of the silica support (in mL/g) using nitrogen physisorption or by titrating with a wetting solvent like isopropanol. This is crucial for the incipient wetness impregnation.

  • Prepare the Impregnation Solution:

    • Calculate the mass of this compound hydroxide required to achieve a 1 wt.% chromium loading on the desired mass of silica.

    • Dissolve the calculated mass of this compound hydroxide in a volume of deionized water equal to the total pore volume of the silica to be impregnated. For example, for 10 g of silica with a pore volume of 1.6 mL/g, dissolve the chromium salt in 16 mL of deionized water.

  • Impregnation:

    • Place the pre-calcined silica support in a round-bottom flask.

    • Slowly add the impregnation solution to the silica with constant mixing to ensure uniform distribution. The silica should appear damp but not form a slurry.

  • Drying:

    • Attach the flask to a rotary evaporator.

    • Dry the impregnated silica at 60-80°C under vacuum until a free-flowing powder is obtained. A typical drying time is 2-4 hours.

  • Calcination (Activation):

    • Place the dried powder in a quartz tube within a tube furnace.

    • Heat the catalyst under a flow of dry air or oxygen.

    • Ramp the temperature to 550°C at a rate of 2°C/min.[1]

    • Hold at 550°C for 3-5 hours.[1]

    • Cool the catalyst to room temperature under a flow of dry nitrogen.

    • Store the activated catalyst in an inert atmosphere (e.g., in a glovebox) to prevent contamination.

Protocol 2: Slurry-Phase Ethylene Polymerization

This protocol describes a typical slurry-phase ethylene polymerization experiment in a laboratory-scale autoclave.

Materials:

  • Activated Cr/SiO₂ catalyst (prepared as in Protocol 1)

  • Anhydrous n-hexane (polymerization grade)

  • Ethylene (polymerization grade)

  • Nitrogen (high purity)

  • 1 L stainless steel stirred autoclave reactor

  • Catalyst injection system

Procedure:

  • Reactor Preparation:

    • Thoroughly clean and dry the autoclave.

    • Assemble the reactor and purge with high-purity nitrogen for at least 1 hour at an elevated temperature (e.g., 100°C) to remove any residual air and moisture.

  • Reaction Setup:

    • Cool the reactor to the desired polymerization temperature (e.g., 90°C).[1]

    • Introduce 500 mL of anhydrous n-hexane into the reactor.[1]

    • Pressurize the reactor with ethylene to the desired pressure (e.g., 31.5 bar) and allow the system to equilibrate.[1]

  • Catalyst Injection and Polymerization:

    • Suspend a precise amount of the activated catalyst (e.g., 10-50 mg) in a small amount of anhydrous n-hexane in a catalyst injection tube under an inert atmosphere.

    • Inject the catalyst slurry into the reactor using a stream of high-pressure ethylene to initiate the polymerization.

    • Maintain a constant ethylene pressure and temperature throughout the polymerization. Monitor the ethylene uptake to follow the reaction kinetics.

  • Termination and Product Recovery:

    • After the desired reaction time (e.g., 1 hour), stop the ethylene feed and vent the reactor.

    • Cool the reactor to room temperature.

    • Collect the polymer slurry.

    • Filter the polyethylene powder and wash it with fresh n-hexane and then with methanol.

    • Dry the polymer in a vacuum oven at 60-80°C to a constant weight.

Visualizations

Catalyst Preparation Workflow

The following diagram illustrates the key steps involved in the preparation of the Phillips catalyst using this compound.

CatalystPreparation cluster_support Support Preparation cluster_impregnation Impregnation cluster_activation Activation Silica Silica Support Calcination1 Calcination (e.g., 600°C, 4h) Silica->Calcination1 Impregnate Incipient Wetness Impregnation Calcination1->Impregnate Pre-treated Support CrAc Cr(III) Acetate Solution CrAc->Impregnate Drying Drying (Rotary Evaporator) Impregnate->Drying Calcination2 Calcination (e.g., 550°C, 3-5h in Air/O₂) Drying->Calcination2 Dried Precursor ActiveCatalyst Active Cr/SiO₂ Catalyst Calcination2->ActiveCatalyst

Caption: Workflow for Phillips Catalyst Preparation.

Ethylene Polymerization Process

This diagram outlines the slurry-phase ethylene polymerization process.

PolymerizationProcess cluster_reactants Reactants Reactor Autoclave Reactor Polymerization Polymerization (e.g., 90°C, 31.5 bar) Reactor->Polymerization Solvent n-Hexane Solvent->Reactor Ethylene Ethylene Ethylene->Reactor Catalyst Active Cr/SiO₂ Catalyst Catalyst->Reactor Quenching Termination & Quenching Polymerization->Quenching Workup Filtration, Washing, Drying Quenching->Workup PE Polyethylene Product Workup->PE

Caption: Slurry-Phase Ethylene Polymerization Workflow.

Signaling Pathway Analogy: Catalyst Activation

While not a biological signaling pathway, the activation of the chromium catalyst can be conceptually illustrated as a series of transformations.

CatalystActivation Cr3_acetate Cr(III) Acetate on Silica Cr_oxide_intermediate Chromium Oxide Intermediate Cr3_acetate->Cr_oxide_intermediate Calcination (Heat in O₂) Cr6_species Surface Cr(VI) Species Cr_oxide_intermediate->Cr6_species Further Oxidation & Anchoring Active_Site Active Polymerization Site (Cr-Alkyl) Cr6_species->Active_Site Reduction by Ethylene

Caption: Conceptual Pathway of Catalyst Activation.

References

Application Notes and Protocols for Chromium(III) Acetate as a Hardener in Photographic Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) acetate is a well-established and effective hardening agent for gelatin-based photographic emulsions. Its primary function is to cross-link the gelatin macromolecules, thereby increasing the physical strength, thermal stability, and resistance to abrasion of the emulsion layer. This hardening process is crucial for preventing damage during photographic processing, which often involves solutions with varying temperatures and pH levels. The cross-linking action of this compound imparts desirable characteristics to the final photographic material, including a higher melting point and reduced water absorption.

The hardening mechanism involves the formation of coordination complexes between the chromium(III) ions and the carboxyl groups of the amino acid residues within the gelatin chains. This creates a durable three-dimensional network, reinforcing the structure of the emulsion. The efficiency of this process is influenced by several factors, including the concentration of the hardener, the pH of the emulsion, the temperature, and the curing time.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₆H₉CrO₆
Molecular Weight 229.13 g/mol
Appearance Grayish-green to bluish-green powder
Solubility Soluble in water

Source: PubChem CID 14012

Application Data: Cross-linking Effects

While specific quantitative data for the hardening of photographic emulsions with this compound is proprietary and not widely published, data from analogous polymer systems, such as hydrolyzed polyacrylamide (HPAM), can provide valuable insights into the cross-linking behavior. The following tables illustrate the effect of concentration and temperature on the gelation (hardening) time of a polymer solution cross-linked with chromium acetate. This data can be considered illustrative of the general principles that apply to gelatin hardening.

Table 1: Effect of Polymer and Cross-linker Concentration on Gelation Time at 65°C

Polymer Concentration (mg/L)Chromium Acetate Concentration (mg/L)Gelation Time (days)
5000500~2-3
4000500>20
3000500~60

Note: Data is for an HPAM polymer system and serves as an illustrative example.

Table 2: Effect of Temperature on Gelation Time

Temperature (°C)Gelation Time (days)
65~7
80~2

Note: Data is for an HPAM polymer system and serves as an illustrative example.

Mechanism of Action: Gelatin Cross-linking

The hardening of a photographic emulsion by this compound is a chemical process involving the cross-linking of gelatin protein chains. Gelatin is rich in amino acids containing carboxyl groups (-COOH), such as aspartic acid and glutamic acid. In an aqueous solution, this compound exists as a complex ion. The chromium(III) ion acts as a Lewis acid, readily forming coordination bonds with the carboxylate groups (-COO⁻) on the gelatin molecules. This process displaces the acetate ligands and forms stable bridges between different gelatin chains, creating a robust three-dimensional network. The reaction is pH-dependent, with optimal cross-linking typically occurring in slightly acidic to neutral conditions.

G cluster_0 Initial State cluster_1 Cross-linking Reaction cluster_2 Hardened State Gelatin1 Gelatin Chain 1 (-COOH) Reaction Coordination Bond Formation Gelatin1->Reaction Gelatin2 Gelatin Chain 2 (-COOH) Gelatin2->Reaction Cr_Acetate This compound [Cr(CH₃COO)₃] Cr_Acetate->Reaction Crosslinked_Gelatin Cross-linked Gelatin Network Reaction->Crosslinked_Gelatin

Caption: Mechanism of gelatin cross-linking by this compound.

Experimental Protocols

The following are generalized protocols for the preparation and testing of photographic emulsions using this compound as a hardener. These should be adapted and optimized for specific applications.

Protocol 1: Preparation of a Hardened Photographic Emulsion
  • Gelatin Solution Preparation:

    • Swell a known amount of photographic-grade gelatin in cold deionized water for 30 minutes.

    • Heat the swollen gelatin in a water bath at 40-50°C with gentle stirring until completely dissolved.

    • Maintain the gelatin solution at this temperature.

  • Silver Halide Precipitation:

    • In a separate vessel, prepare aqueous solutions of a soluble silver salt (e.g., silver nitrate) and a soluble halide salt (e.g., potassium bromide).

    • Under safelight conditions, add the silver nitrate solution to the stirred gelatin solution.

    • Simultaneously or sequentially, add the potassium bromide solution to precipitate silver bromide crystals within the gelatin matrix. The rate and method of addition will influence grain size and sensitivity.

  • Emulsion Ripening and Washing:

    • Allow the emulsion to ripen at a controlled temperature to permit crystal growth.

    • Cool the emulsion to set the gelatin, then shred and wash it with cold deionized water to remove excess salts.

  • Hardener Addition:

    • Re-melt the washed emulsion at 40°C.

    • Prepare a stock solution of this compound in deionized water (e.g., 1-5% w/v).

    • While stirring the emulsion, slowly add the required volume of the this compound solution. The optimal concentration typically ranges from 0.5% to 2% of the dry gelatin weight.

    • Adjust the pH of the emulsion to the desired range (typically 5.0-6.5) using a dilute acid or base.

  • Final Additions and Coating:

    • Add any final additions, such as sensitizing dyes or surfactants.

    • Coat the warm emulsion onto a suitable support (e.g., glass plates, film base) and allow it to cool and set in a dust-free environment.

    • Dry the coated material under controlled temperature and humidity.

Protocol 2: Evaluation of Emulsion Hardness

The degree of hardening can be assessed using several methods:

  • Melting Point Determination:

    • Cut a small strip of the coated and dried emulsion.

    • Immerse the strip in a beaker of deionized water equipped with a thermometer and a stirrer.

    • Slowly heat the water while observing the emulsion layer.

    • The melting point is the temperature at which the emulsion layer begins to lift or dissolve from the support.

  • Swell Measurement:

    • Measure the thickness of the dry emulsion layer using a suitable micrometer.

    • Immerse the emulsion strip in deionized water at a constant temperature (e.g., 20°C) for a fixed period (e.g., 15 minutes).

    • Remove the strip, carefully blot the surface to remove excess water, and immediately re-measure the thickness.

    • The percentage of swell is calculated as: ((Wet Thickness - Dry Thickness) / Dry Thickness) * 100. A lower swell percentage indicates a higher degree of hardening.

  • Scratch Resistance Test:

    • Use a sclerometer or a custom-built apparatus with a stylus of known weight and sharpness.

    • Draw the stylus across the surface of the wet or dry emulsion layer.

    • Examine the emulsion under a microscope to determine the minimum weight required to produce a visible scratch. A higher weight indicates greater hardness.

Experimental Workflow

The following diagram outlines the general workflow for preparing and evaluating a photographic emulsion hardened with this compound.

G cluster_prep Emulsion Preparation cluster_eval Hardness Evaluation A Prepare Gelatin Solution B Precipitate Silver Halide A->B C Ripen and Wash Emulsion B->C D Add this compound (Hardener) C->D E Coat and Dry Emulsion D->E F Melting Point Test E->F G Swell Measurement E->G H Scratch Resistance Test E->H I Data Analysis and Optimization F->I G->I H->I

Caption: Workflow for emulsion hardening and evaluation.

Conclusion

This compound is a versatile and efficient hardener for photographic emulsions. By understanding the principles of gelatin cross-linking and following systematic experimental protocols, researchers can effectively control the physical properties of their emulsions to meet the demands of various photographic and scientific imaging applications. The degree of hardening can be tailored by adjusting the concentration of this compound, pH, and curing conditions, and its effects can be quantified through established testing methods.

Application Note: A Facile, Acetate-Assisted Hydrothermal Synthesis of Chromium(III) Terephthalate (MIL-101(Cr))

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a facile and reproducible hydrothermal method for synthesizing the metal-organic framework (MOF) Chromium(III) Terephthalate, commonly known as MIL-101(Cr). Traditional synthesis routes often employ highly corrosive and toxic hydrofluoric acid (HF) as a mineralizer.[1] The protocol described herein utilizes acetic acid or acetate salts as a safer, alternative modulating agent.[2][3] This approach not only mitigates safety concerns but also provides excellent control over the particle size of MIL-101(Cr), enabling the production of nano-sized crystals with high yields and exceptionally large surface areas.[4] Acetate promotes the dissolution of the terephthalic acid linker and accelerates the nucleation rate, resulting in a pure, highly porous final product suitable for applications in gas storage, separation, catalysis, and drug delivery.[2][3][5]

Principle and Mechanism of Acetate Assistance

In the hydrothermal synthesis of MIL-101(Cr), acetate functions as a coordinating modulator. It competes with the primary organic linker, terephthalic acid (H₂BDC), for coordination to the chromium(III) metal centers. This competitive coordination slows down the formation of the extended framework, effectively suppressing rapid crystal growth and promoting the nucleation of smaller particles.[4] This mechanism allows for precise control over the final particle size, often resulting in nano-sized crystallites.[4] Furthermore, acetate can aid in the dissolution of the sparingly soluble terephthalic acid linker in the aqueous reaction medium, leading to a more homogeneous reaction mixture and a purer final product with a high specific surface area.[2][3]

The logical workflow for the synthesis is depicted below.

Acetate_Assisted_Synthesis Workflow for Acetate-Assisted MIL-101(Cr) Synthesis cluster_reactants Reactant Preparation cluster_reaction Hydrothermal Reaction cluster_purification Purification & Activation Cr_salt Chromium Nitrate Cr(NO₃)₃·9H₂O Mix Ultrasonication / Stirring Cr_salt->Mix H2BDC Terephthalic Acid (H₂BDC) H2BDC->Mix H2O Deionized Water H2O->Mix Acetate Acetate Modulator (e.g., Acetic Acid) Acetate->Mix Autoclave Teflon-lined Autoclave 220°C, 8-20 hours Mix->Autoclave Transfer Mixture Filter Filtration / Centrifugation Autoclave->Filter Cool to RT Wash_DMF Wash with hot DMF Filter->Wash_DMF Wash_EtOH Wash with hot Ethanol Wash_DMF->Wash_EtOH Activate Dry under vacuum (e.g., 120°C) Wash_EtOH->Activate Product Final Product: Nano-sized MIL-101(Cr) Activate->Product

Caption: Logical workflow of the acetate-assisted synthesis of MIL-101(Cr).

Experimental Protocol

This protocol is adapted from methodologies reported for the synthesis of nano-sized MIL-101(Cr) using acetic acid as a modulator.[4]

2.1 Materials and Equipment

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O, 99%)

  • Terephthalic acid (H₂BDC, 98%)

  • Glacial Acetic Acid (CH₃COOH, ≥99.7%)

  • N,N-Dimethylformamide (DMF, 99.8%)

  • Ethanol (EtOH, 99.9%)

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave (e.g., 50 mL or 100 mL)

  • Laboratory oven

  • Magnetic stirrer and hot plate

  • Centrifuge or vacuum filtration setup

  • Vacuum oven

2.2 Synthesis Procedure

  • In a beaker, dissolve 2.0 g (5 mmol) of chromium(III) nitrate nonahydrate in 24 mL of DI water.

  • Add a specific volume of glacial acetic acid to the solution. The amount of acetic acid is critical for controlling particle size (see Table 1 for examples). For instance, add 1.72 mL (30 mmol) of acetic acid.

  • Add 0.83 g (5 mmol) of terephthalic acid to the mixture.

  • Stir the resulting blue-green suspension vigorously for 30 minutes at room temperature to ensure homogeneity.

  • Transfer the mixture into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated laboratory oven at 220°C for 8 to 20 hours.[4][6]

  • After the reaction, allow the autoclave to cool down naturally to room temperature.

2.3 Purification and Activation

  • Collect the resulting green solid product by filtration or centrifugation. The unreacted terephthalic acid, which appears as white needle-like crystals, should be carefully separated.

  • Wash the green powder with hot DMF (e.g., 100 mL at 100°C) to remove any residual terephthalic acid trapped within the pores.[6]

  • Separate the solid again and wash with hot ethanol (e.g., 100 mL at 80°C) to remove the DMF.[6]

  • Repeat the ethanol wash step two more times.

  • To activate the material, dry the purified green powder in a vacuum oven at 120-150°C overnight. This step is crucial to remove solvent molecules from the pores.

  • Store the activated MIL-101(Cr) in a desiccator to prevent moisture adsorption.

Data Presentation: Effect of Acetic Acid Concentration

The concentration of the acetic acid modulator has a significant impact on the physicochemical properties of the resulting MIL-101(Cr). The following table summarizes the results from a systematic study where the reaction time was 20 hours.[4]

Sample ID (mL Acetic Acid)Molar Ratio (Acid:Cr:BDC)Yield (%)Avg. Particle Size (nm)BET Surface Area (m²/g)Total Pore Volume (cm³/g)
A-00:1:148387 (±28)29101.45
A-1035:1:160165 (±12)34902.02
A-2070:1:175110 (±11)33801.98
A-30105:1:16490 (±10)32202.12

Data sourced from a study on the facile synthesis of nano-sized MIL-101(Cr) with acetic acid.[4]

As shown, increasing the concentration of acetic acid generally leads to a significant decrease in particle size and an initial increase in both BET surface area and yield.[4] However, an excessively high concentration may negatively impact the yield and porosity.[4]

Recommended Characterization

To confirm the successful synthesis and purity of the MIL-101(Cr) material, the following characterization techniques are recommended:

  • Powder X-Ray Diffraction (PXRD): To verify the crystalline structure and phase purity of the MIL-101 framework.[6]

  • Scanning Electron Microscopy (SEM): To visualize the crystal morphology and determine the particle size and size distribution.[4][6]

  • Nitrogen Physisorption (at 77 K): To determine the BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size distribution, confirming the material's high porosity.[4]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and confirm the removal of guest solvent molecules after activation.[7]

Conclusion

The acetate-assisted synthesis method provides a reliable, safe, and effective alternative to the traditional HF-based protocol for producing MIL-101(Cr). This approach offers excellent control over crystal size, enabling the facile production of nano-sized particles with high surface area and porosity.[4] The resulting high-quality material is well-suited for advanced applications where these properties are paramount.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Chromium(III) acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Chromium(III) acetate.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of a successful this compound synthesis product?

A1: The final product of a successful synthesis is typically a grayish-green to bluish-green powder.[1][2] The exact shade can vary depending on the hydration state and purity.

Q2: My final product is a different color (e.g., yellow, brown, or very dark green). What could be the issue?

A2: Off-colors in the final product usually indicate the presence of impurities or an incomplete reaction.

  • Yellowish tint: May indicate the presence of unreacted Chromium(VI) starting material.

  • Brownish color: Could result from overheating during the drying process, leading to decomposition.

  • Very dark green/black: Might suggest the presence of organic side products or other impurities.

Q3: How can I improve the yield of my this compound synthesis?

A3: Optimizing several parameters can help improve the yield:

  • Ensure complete reduction of Cr(VI): Monitor the color change of the solution to a pure green, with no traces of yellow, to confirm the complete conversion of Cr(VI) to Cr(III).[3]

  • Careful pH control during precipitation: When precipitating chromium(III) hydroxide, add the base (e.g., ammonia solution) slowly and avoid a large excess, which can lead to the formation of soluble ammine complexes, thus reducing the yield of the hydroxide precipitate.[3]

  • Thorough washing of the precipitate: Wash the chromium(III) hydroxide precipitate thoroughly with hot water to remove soluble byproducts that could interfere with the subsequent reaction with acetic acid.[3]

  • Controlled evaporation: Avoid overheating during the final evaporation of the acetic acid solution, as this can lead to product decomposition. Gentle heating and frequent stirring are recommended.[3]

Q4: What is the importance of washing the chromium(III) hydroxide precipitate?

A4: Thoroughly washing the chromium(III) hydroxide precipitate is crucial for removing soluble impurities, such as potassium sulfate and ammonium salts, which are byproducts of the initial reduction and precipitation steps.[3] If not removed, these impurities can contaminate the final product.

Q5: Can I use a different starting material instead of potassium dichromate?

A5: Yes, other chromium sources can be used. Chromium(VI) oxide is mentioned as a direct alternative to potassium dichromate.[3] Another common method involves starting with chromium(III) oxide or freshly prepared chromium(III) hydroxide.[1][4] A synthesis starting from chromic acid and ethanol has also been described.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low Yield Incomplete reduction of Cr(VI) to Cr(III).Continue the reduction process until the solution is a pure green color with no yellow tint.[3] Consider adding a slight excess of the reducing agent.
Formation of soluble chromium ammine complexes due to excess ammonia.Add ammonia solution slowly and monitor the pH. Avoid adding a large excess.[3]
Loss of product during filtration or transfers.Ensure careful handling and transfer of precipitates. Use appropriate filter paper to minimize loss.
Overheating during final evaporation, leading to decomposition.Use a very small flame or a water bath for the final evaporation step and stir frequently.[3]
Product is contaminated with a yellow solid Incomplete reduction of the Chromium(VI) starting material.Ensure the initial reduction step is complete by monitoring the color change to a pure green.[3] The product may need to be redissolved, the reduction repeated, and then re-precipitated.
Final product is difficult to filter and appears gelatinous The chromium(III) hydroxide precipitate was not aged or was precipitated too quickly.Allow the chromium(III) hydroxide precipitate to stand for a period before filtration to improve its texture. Precipitate slowly with continuous stirring.
The reaction with acetic acid is very slow The chromium(III) hydroxide precipitate was overly dried before adding acetic acid.Use the moist chromium(III) hydroxide precipitate for the reaction with glacial acetic acid, as it is more reactive.[3]
The chromium(III) hydroxide is old or has been stored.Use freshly prepared chromium(III) hydroxide for the best results.

Experimental Protocols

Protocol 1: Synthesis from Potassium Dichromate

This protocol is adapted from a standard laboratory preparation.[3]

1. Reduction of Chromium(VI):

  • Dissolve 25 g of potassium dichromate in 500 mL of water.
  • Method A (Sulfur Dioxide): Bubble sulfur dioxide gas through the solution until the color changes from orange to a pure green, indicating complete reduction to Cr(III). Boil the solution to remove any excess sulfur dioxide.
  • Method B (Ethanol): To a mixture of 420 mL of water and 80 mL of concentrated hydrochloric acid, add the potassium dichromate. Then, slowly add 35 mL of ethyl alcohol. Boil the solution to remove excess alcohol and acetaldehyde.

2. Precipitation of Chromium(III) Hydroxide:

  • Heat the green chromium(III) salt solution to boiling.
  • Slowly add concentrated ammonia solution (approx. 40 mL) with continuous stirring until a slight excess is present and a gelatinous precipitate of chromium(III) hydroxide forms.
  • Filter the precipitate using a Büchner funnel and wash it thoroughly with three 100 mL portions of boiling water.

3. Formation of this compound:

  • Transfer the moist chromium(III) hydroxide precipitate to an evaporating dish.
  • Add approximately 100 mL of glacial acetic acid and stir to dissolve the precipitate.
  • Carefully evaporate the solution almost to dryness over a small flame, stirring frequently towards the end to prevent charring.
  • Dry the resulting crystals in a desiccator.

Protocol 2: Synthesis from Chromium(III) Oxide

This protocol is based on a patented method.[4]

1. Reaction Mixture Preparation:

  • In a reaction kettle, add acetic acid, chromium(III) oxide, an initiator (such as hydrazine hydrate), and water. A typical molar ratio is 2:30:0.5-0.65:0.4-1 (acetic acid:water:chromium oxide:initiator).

2. Reaction:

  • Heat the mixture to 70-80°C while stirring.
  • Maintain the reaction at this temperature with continuous stirring for approximately 6 hours.
  • Stop heating and allow the product to crystallize.

3. Isolation and Drying:

  • Separate the crystals from the reaction mixture.
  • Dry the crystals in a breathable drying screen.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start with K2Cr2O7 solution reduction Reduction of Cr(VI) to Cr(III) (e.g., with SO2 or Ethanol) start->reduction color_check Solution turns pure green? reduction->color_check color_check->reduction No, still yellow precipitation Precipitate Cr(OH)3 with NH3 solution color_check->precipitation Yes filtration Filter and wash Cr(OH)3 precipitate precipitation->filtration reaction React moist Cr(OH)3 with glacial acetic acid filtration->reaction evaporation Evaporate solution almost to dryness reaction->evaporation drying Dry final product in desiccator evaporation->drying end This compound drying->end

Caption: Workflow for this compound Synthesis.

troubleshooting_logic Troubleshooting Low Yield in this compound Synthesis start Low Yield Obtained check_reduction Was the reduction of Cr(VI) to Cr(III) complete? start->check_reduction check_precipitation Was excess ammonia avoided during precipitation? check_reduction->check_precipitation Yes incomplete_reduction Incomplete reduction leads to lower Cr(III) concentration. check_reduction->incomplete_reduction No check_washing Was the Cr(OH)3 precipitate thoroughly washed? check_precipitation->check_washing Yes excess_ammonia Formation of soluble ammine complexes reduces precipitate. check_precipitation->excess_ammonia No check_evaporation Was overheating avoided during evaporation? check_washing->check_evaporation Yes inadequate_washing Impurities can interfere with the final reaction step. check_washing->inadequate_washing No overheating Product decomposition at high temperatures. check_evaporation->overheating No

Caption: Troubleshooting Low Yield Issues.

References

Common impurities in commercial Chromium(III) acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial Chromium(III) acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial grades of this compound?

A1: Commercial this compound, often supplied as a basic acetate complex, typically contains several impurities. The most prevalent are:

  • Sodium Acetate (CH₃COONa) and Sodium Sulfate (Na₂SO₄) : These salts are common byproducts or unreacted reagents from certain synthesis routes, particularly those involving the reduction of sodium dichromate.[1]

  • Oxalate (C₂O₄²⁻) : Oxalate can be present as a ligand in chromium complexes, forming species like tris(oxalato)chromate(III).[2][3] Its presence is often a result of side reactions during the manufacturing process.

  • Chlorides (Cl⁻) : While typically present in smaller amounts, chlorides can be introduced from starting materials.

  • Hexavalent Chromium (Cr(VI)) : Although this compound is the desired product, trace amounts of the more toxic and reactive hexavalent chromium may be present if the reduction process during synthesis is incomplete.

Q2: How can I determine the purity of my this compound sample?

A2: The purity of this compound is typically stated on the manufacturer's certificate of analysis (CofA). For independent verification or to quantify specific impurities, various analytical techniques can be employed. Please refer to the "Experimental Protocols" section for detailed methodologies for detecting common impurities.

Q3: What is the typical appearance of high-purity this compound?

A3: High-purity this compound is generally a grayish-green to bluish-green powder or crystalline solid.[1] The exact color and form can vary depending on the specific complex present (e.g., basic chromium acetate).

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound and links them to potential impurities.

Observed Problem Potential Cause (Impurity-Related) Troubleshooting Steps & Solutions
Inconsistent Reaction Rates or Yields Oxalate Impurity : Oxalate can act as a competing ligand, forming stable chromium-oxalate complexes that may be less catalytically active than the desired acetate complex.1. Check the Certificate of Analysis (CofA) for any information on oxalate content. 2. Perform a qualitative or quantitative test for oxalate (see Experimental Protocols). 3. Consider purification : Recrystallization may help in reducing oxalate levels. 4. Source a higher purity grade of this compound for sensitive applications.
Precipitation of Chromium Species High pH or Presence of Sodium Salts : An increase in pH, which can be influenced by the hydrolysis of sodium acetate, can lead to the precipitation of chromium hydroxide.[4] High concentrations of sodium sulfate can also affect the solubility and stability of chromium complexes.1. Monitor and control the pH of your reaction mixture. Buffering the solution may be necessary. 2. Analyze for sodium and sulfate content if precipitation is a persistent issue. 3. Use deionized water to avoid introducing additional ions that could contribute to precipitation.
Unexpected Color Changes in Solution Presence of Hexavalent Chromium (Cr(VI)) : Cr(VI) compounds are typically yellow or orange and can interfere with color-sensitive applications or indicate a more toxic impurity.1. Test for the presence of Cr(VI) using a sensitive method like the diphenylcarbazide test (see Experimental Protocols). 2. If Cr(VI) is detected , consider using a fresh, high-purity batch of this compound. 3. Store the reagent properly in a tightly sealed container to prevent potential oxidation.
Poor Solubility Formation of Insoluble Complexes : The presence of impurities like sulfate or oxalate can lead to the formation of less soluble chromium complexes.1. Attempt to dissolve the compound in a slightly acidic aqueous solution , as this can sometimes improve solubility. 2. Gently warm the solvent while dissolving, but be cautious of potential decomposition at high temperatures. 3. Filter any insoluble material before using the solution in your experiment.

Quantitative Data on Impurities

The following table summarizes the maximum allowable limits for certain impurities in a technical grade of this compound, based on a supplier's technical specifications.

ImpurityMaximum Concentration
Chloride (Cl⁻)200 ppm
Sulfate (SO₄²⁻)500 ppm
Acetic Acid Insolubles500 ppm
(Data sourced from a technical data sheet for Chromium Acetate)[5]

Experimental Protocols

1. Detection and Quantification of Oxalate Impurity

  • Method : Permanganate Titration

  • Principle : This method is based on the oxidation of oxalate ions by a standardized potassium permanganate (KMnO₄) solution in an acidic medium. The endpoint is indicated by the persistence of the pink color of the permanganate ion.

  • Procedure :

    • Weigh accurately about 0.15 g of the this compound sample and dissolve it in approximately 50 mL of deionized water.

    • Add 50 mL of dilute sulfuric acid to the solution.

    • Heat the mixture to about 70°C.

    • Titrate the hot solution with a standardized 0.1 N potassium permanganate solution. The endpoint is reached when a faint, permanent pink color persists for at least 30 seconds.

    • Calculate the percentage of oxalate in the sample based on the volume of KMnO₄ solution consumed.

2. Quantification of Sulfate Impurity

  • Method : Turbidimetric Analysis

  • Principle : This method relies on the precipitation of sulfate ions as barium sulfate (BaSO₄) upon the addition of barium chloride (BaCl₂) in an acidic solution. The turbidity of the resulting suspension is proportional to the sulfate concentration and can be measured using a spectrophotometer or nephelometer.

  • Procedure :

    • Prepare a set of standard sulfate solutions of known concentrations.

    • Dissolve a known weight of the this compound sample in deionized water.

    • To both the standard solutions and the sample solution, add a conditioning reagent (containing hydrochloric acid, glycerol, and other components to stabilize the precipitate).

    • Add a small amount of barium chloride crystals to each solution and stir consistently for a fixed period.

    • Measure the turbidity of each solution at a specific wavelength (e.g., 420 nm).

    • Construct a calibration curve from the standard solutions and determine the sulfate concentration in the sample.

3. Detection of Hexavalent Chromium (Cr(VI))

  • Method : 1,5-Diphenylcarbazide Spectrophotometric Method

  • Principle : In an acidic solution, hexavalent chromium reacts with 1,5-diphenylcarbazide to form a highly colored magenta complex. The intensity of the color is proportional to the Cr(VI) concentration and can be measured with a spectrophotometer.

  • Procedure :

    • Prepare a fresh solution of 1,5-diphenylcarbazide in acetone.

    • Dissolve a known weight of the this compound sample in deionized water.

    • Acidify the sample solution with sulfuric or phosphoric acid.

    • Add the 1,5-diphenylcarbazide solution and mix well.

    • Allow the color to develop for a specific time (e.g., 10 minutes).

    • Measure the absorbance of the solution at the wavelength of maximum absorption (approximately 540 nm).

    • Compare the absorbance to a calibration curve prepared from standard Cr(VI) solutions to determine the concentration.

Visualizations

TroubleshootingWorkflow Start Experiment with Cr(OAc)₃ Fails Problem Identify the Problem Start->Problem InconsistentResults Inconsistent Rates/Yields Problem->InconsistentResults e.g. Precipitation Precipitation Occurs Problem->Precipitation e.g. ColorChange Unexpected Color Problem->ColorChange e.g. CheckCofA Check Certificate of Analysis InconsistentResults->CheckCofA ControlpH Control pH / Buffer Precipitation->ControlpH TestCrVI Test for Cr(VI) ColorChange->TestCrVI TestOxalate Test for Oxalate CheckCofA->TestOxalate Purify Purify Reagent or Source Higher Grade TestOxalate->Purify TestNa Analyze for Na⁺/SO₄²⁻ ControlpH->TestNa TestNa->Purify TestCrVI->Purify Continue Continue Experiment Purify->Continue ImpurityFormation cluster_synthesis Synthesis Process cluster_product Commercial Product cluster_impurities Potential Impurities Na₂Cr₂O₇ Sodium Dichromate Reaction Reduction & Acetylation Na₂Cr₂O₇->Reaction CrVI Unreacted Cr(VI) Na₂Cr₂O₇->CrVI Incomplete Reaction ReducingAgent Reducing Agent (e.g., Sugar) ReducingAgent->Reaction AceticAcid Acetic Acid AceticAcid->Reaction CrOAc This compound Reaction->CrOAc NaOAc Sodium Acetate Reaction->NaOAc Byproduct Na2SO4 Sodium Sulfate Reaction->Na2SO4 Side Reaction Oxalate Oxalate Byproducts Reaction->Oxalate Side Reaction

References

Preventing oxidation of Cr(II) to Cr(III) during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of Cr(II) to Cr(III) during synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of air-sensitive Cr(II) compounds.

ProblemPotential Cause(s)Recommended Solution(s)
Color of reaction solution turns from blue/bright blue to green or grey-green. This indicates the oxidation of Cr(II) to the more stable Cr(III) oxidation state.[1][2] The most likely cause is exposure to atmospheric oxygen.• Ensure all manipulations are performed under a strictly inert atmosphere (argon or nitrogen) using a Schlenk line or a glovebox.[3][4]• Check for leaks in your Schlenk line or glovebox.• Ensure solvents have been properly degassed to remove dissolved oxygen.[5]
Low or no yield of the desired Cr(II) product. In addition to oxidation, incomplete reduction of the Cr(III) or Cr(VI) starting material can lead to low yields. The reducing agent (e.g., zinc) may be passivated or insufficient.• Use a fresh, activated reducing agent. For zinc, pre-treatment with dilute acid can remove the passivating oxide layer.• Ensure a stoichiometric excess of the reducing agent is used.• Allow sufficient reaction time for the reduction to go to completion. The color change from green (Cr(III)) to blue (Cr(II)) is a key indicator.[1]
Precipitate forms unexpectedly during the reaction or workup. This could be due to the formation of insoluble Cr(III) hydroxides or oxides if moisture is present.[2] It could also be the desired Cr(II) product crashing out of solution if solvent polarity is changed.• Use anhydrous solvents and reagents. Ensure all glassware is rigorously dried before use, for instance in a drying oven for at least one hour.[6]• If the precipitate is the product, ensure it is handled under an inert atmosphere during filtration and drying to prevent oxidation.
Inconsistent results between batches. This often points to variations in the experimental setup or procedure, particularly in the effectiveness of excluding air and moisture.• Standardize your procedure for setting up the inert atmosphere, degassing solvents, and handling reagents.• Regularly check the oxygen and moisture levels in your glovebox.• Document all steps and observations meticulously to identify potential sources of variability.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to prevent the oxidation of Cr(II) to Cr(III)?

A1: The Cr(II) ion is a powerful reducing agent and is therefore readily oxidized to the more stable Cr(III) state in the presence of an oxidizing agent, most commonly atmospheric oxygen.[1] This inherent instability necessitates the use of specialized air-free techniques to handle Cr(II) compounds successfully.

Q2: What is the best inert gas to use for preventing oxidation?

A2: Both argon and nitrogen are commonly used to create an inert atmosphere. Argon is denser than air and provides a better "blanket" of inert gas. Nitrogen is a suitable and more economical alternative for many applications. However, for reactions involving metals that can react with nitrogen at elevated temperatures (e.g., lithium, titanium, magnesium), argon is the preferred choice.[7]

Q3: How can I effectively remove oxygen from my solvents?

A3: Degassing solvents is crucial for preventing the oxidation of Cr(II). Common methods include:

  • Freeze-Pump-Thaw: This method involves freezing the solvent, applying a vacuum to remove gases from the solid, and then thawing. This cycle is typically repeated three times for maximum effectiveness.[5]

  • Purging with an Inert Gas: Bubbling a stream of argon or nitrogen through the solvent for an extended period can displace dissolved oxygen.

  • Solvent Purification Systems: Many laboratories now use dedicated solvent purification systems that pass solvents through columns of deoxygenating and drying agents.[5]

Q4: Can I handle Cr(II) compounds on the benchtop, even for a short time?

A4: It is strongly advised not to handle Cr(II) compounds on the open bench. Even brief exposure to air can lead to significant oxidation.[1] All manipulations, including weighing, dissolution, and transfers, should be performed in a glovebox or using a Schlenk line.

Q5: How can I monitor the oxidation of my Cr(II) complex during the reaction?

A5: UV-Vis spectroscopy is a useful technique for monitoring the oxidation of Cr(II) to Cr(III). The distinct colors of the different oxidation states (typically blue for Cr(II) and green for Cr(III)) correspond to different absorption spectra. By taking aliquots of the reaction mixture under inert conditions and measuring their UV-Vis spectra, you can track the progress of the reaction and detect any unwanted oxidation. For example, the disappearance of a peak characteristic for Cr(II) and the appearance of a peak for Cr(III) would indicate oxidation.[8]

Quantitative Data on Cr(II) Oxidation

The rate of oxidation of Cr(II) is highly dependent on the specific complex, the solvent, the temperature, and the concentration of the oxidizing agent. The following table summarizes qualitative and semi-quantitative observations on the stability of Cr(II) under different conditions.

Cr(II) SpeciesConditionsObservationReference
Chromium(II) Acetate DimerIn the presence of airRapid oxidation observed.[8]
Aqueous Cr(II) solutionsIn airSolutions are quickly oxidized.[2]
Cr(II) ChlorideMoist airRapidly oxidizes.
Solid Cr(II) compoundsDry, under inert atmosphereGenerally stable.

Experimental Protocols

Protocol 1: General Synthesis of a Cr(II) Complex using a Schlenk Line

This protocol outlines the general steps for synthesizing a Cr(II) complex under an inert atmosphere using a Schlenk line.

  • Glassware Preparation: All glassware (e.g., Schlenk flask, dropping funnel) must be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and then cooled under a stream of inert gas.

  • Inert Atmosphere Setup: Assemble the glassware on the Schlenk line. Evacuate the glassware using the vacuum pump and then backfill with inert gas (argon or nitrogen). Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.[9]

  • Reagent Addition:

    • Solids: Air-stable solids can be added to the reaction flask under a positive flow of inert gas. For air-sensitive solids, use a solid addition tube that has been purged with inert gas or loaded in a glovebox.[9]

    • Liquids: Degassed solvents and liquid reagents are added via a cannula or a gas-tight syringe.[10]

  • Reaction: Perform the reaction (e.g., reduction of a Cr(III) salt with zinc metal in an acidic solution). The color change from green to blue is a visual indicator of Cr(II) formation.[1]

  • Workup and Isolation:

    • Filtration: If necessary, filter the reaction mixture under inert atmosphere using a Schlenk filter stick or a cannula with a filter tip.

    • Crystallization: Induce crystallization by cooling the solution or by adding a less polar, degassed solvent.

    • Isolation: Collect the solid product by filtration under inert atmosphere, wash with degassed solvent, and dry under vacuum.

Protocol 2: Preparation of a Cr(II) Solution in a Glovebox

  • Glovebox Preparation: Ensure the glovebox has a dry, inert atmosphere with low oxygen and water levels (typically <1 ppm).

  • Material Transfer: Transfer all necessary dry glassware, spatulas, stir bars, and sealed containers of solvents and reagents into the glovebox antechamber. Cycle the antechamber (evacuate and refill with inert gas) at least three times before opening the inner door.[6][11]

  • Weighing and Dissolution: Inside the glovebox, accurately weigh the Cr(II) salt and the desired ligand. Transfer the solids to a flask and add the desired volume of degassed solvent. Stir until the solid is fully dissolved.

  • Storage: The resulting Cr(II) solution should be stored in a sealed container within the glovebox to maintain its integrity.

Visualizations

Experimental_Workflow_Schlenk_Line A Dry Glassware in Oven B Assemble on Schlenk Line A->B C Evacuate-Refill Cycles (3x) B->C D Add Reagents under Inert Gas C->D E Perform Reaction D->E F Inert Atmosphere Workup E->F G Isolate and Dry Product F->G Experimental_Workflow_Glovebox A Transfer Materials to Antechamber B Cycle Antechamber (3x) A->B C Move Materials into Glovebox B->C D Weigh Reagents C->D E Dissolve in Degassed Solvent D->E F Perform Reaction/Store Solution E->F Logical_Relationship_Cr_Oxidation Cr_II Cr(II) Species (Blue) Cr_III Cr(III) Species (Green) Cr_II->Cr_III Oxidation Oxygen Oxygen (O2) Moisture (H2O)

References

Technical Support Center: Purification of Synthesized Chromium(III) Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of synthesized Chromium(III) acetate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide answers to common questions and solutions to problems that may arise during the purification of this compound.

Q1: My synthesized this compound is a different color than the expected grayish-green or bluish-green powder. What could be the issue?

A1: An off-color product often indicates the presence of impurities. Here are a few potential causes and solutions:

  • Incomplete reaction: If the synthesis reaction did not go to completion, unreacted starting materials could be present.

    • Solution: Ensure sufficient reaction time and temperature as per your synthesis protocol. Consider re-running the reaction under more stringent conditions.

  • Presence of Chromium(VI): A yellowish or orange tint may suggest the presence of unreacted Chromium(VI) species.

    • Solution: During synthesis, ensure the complete reduction of any Cr(VI) starting material. The solution should be a pure green color with no trace of yellow before proceeding.[1]

  • Side reactions: The formation of complex chromium ammines can occur if an excess of ammonia is used during the precipitation of chromium(III) hydroxide, leading to a different colored product.[1]

    • Solution: Carefully control the addition of ammonia during the precipitation step to avoid a large excess.

Q2: The yield of my purified this compound is very low. What are the possible reasons and how can I improve it?

A2: Low yield is a common issue that can stem from several factors throughout the synthesis and purification process:

  • Incomplete precipitation: The precipitation of chromium(III) hydroxide may be incomplete.

    • Solution: Adjust the pH of the solution to the optimal range for chromium(III) hydroxide precipitation. Ensure thorough mixing during the addition of the precipitating agent (e.g., ammonia).

  • Loss of product during washing: Excessive washing of the chromium(III) hydroxide precipitate or the final crystalline product can lead to product loss.

    • Solution: Use the recommended volume and temperature of the washing solvent. For the final product, washing with a cold solvent can minimize dissolution.

  • Product remaining in the mother liquor: After recrystallization, a significant amount of the product may remain dissolved in the solvent.

    • Solution: Ensure the solution is sufficiently concentrated before cooling. Cooling the solution to a lower temperature (e.g., in an ice bath) can promote further crystallization.[2] However, be aware that rapid cooling can trap impurities.[2]

Q3: My this compound will not crystallize from the solution. What should I do?

A3: Failure to crystallize is a frustrating but often solvable problem. Here are some troubleshooting steps:

  • Solution is too dilute: If too much solvent was used to dissolve the crude product, the solution may not be saturated enough for crystals to form upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent.[2] Once the solution has become more concentrated, allow it to cool slowly.

  • Supersaturation: The solution may be supersaturated, meaning the conditions are right for crystallization, but it has not initiated.

    • Solution: Try to induce crystallization by:

      • Seeding: Add a small crystal of pure this compound to the solution.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

  • Inappropriate solvent: The solvent used may not be ideal for recrystallization.

    • Solution: If using a single solvent, ensure that the this compound is highly soluble at high temperatures and poorly soluble at low temperatures in that solvent. If this is not the case, a two-solvent recrystallization may be necessary.

Q4: What are the common impurities in synthesized this compound?

A4: Common impurities can originate from the starting materials or side reactions during synthesis. These include:

  • Sodium acetate and sodium sulfate: These are common impurities, particularly in commercial preparations.[3]

  • Unreacted starting materials: Depending on the synthetic route, these could include chromium(VI) compounds or chromium oxide.

  • Complex chromium ammines: Formed when an excess of ammonia is used in the synthesis.[1]

Q5: How can I determine the purity of my this compound?

A5: Several analytical methods can be used to assess the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the amount of this compound and any soluble impurities.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): These techniques can determine the concentration of chromium and other metallic impurities.

  • UV-Vis Spectroscopy: Can be used to monitor the concentration of chromium in solution.[4]

  • Titration: A classic method to determine the concentration of the chromium salt.

Data on Purity of this compound

The purity of this compound is a critical parameter. The following table summarizes purity levels from various sources.

Purification MethodPurity LevelSource of Data
Industrial Preparation and Crystallization>99%Patent CN103288620A[5]
Commercial Product97%Strem Chemicals[6]
Commercial Product≥98%InvivoChem[1]
Commercial Product99.9%MedchemExpress[7]

Experimental Protocol: Recrystallization of this compound

This protocol describes a general method for the purification of synthesized this compound by recrystallization.

Materials:

  • Crude this compound

  • Glacial acetic acid

  • Distilled water

  • Beakers

  • Heating plate with magnetic stirring

  • Büchner funnel and flask

  • Filter paper

  • Desiccator

Procedure:

  • Dissolution: In a fume hood, transfer the moist, crude this compound to an evaporating basin or beaker. Add a minimal amount of glacial acetic acid and gently heat the mixture while stirring until the solid is completely dissolved.[1]

  • Concentration: Carefully evaporate the solution over a small flame or on a hot plate.[1] Continue to stir the solution frequently as the volume decreases.

  • Crystallization: Reduce the heat as the solution becomes more concentrated. Continue to gently heat and stir until crystals begin to form. Once crystallization is evident, remove the heat source and allow the mixture to cool slowly to room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold distilled water to remove any remaining soluble impurities.

  • Drying: Place the purified crystals in a desiccator to dry completely.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

experimental_workflow Experimental Workflow for this compound Purification cluster_synthesis Synthesis cluster_purification Purification start Start: Cr(VI) Compound reduction Reduction to Cr(III) start->reduction e.g., with SO2 or ethanol precipitation Precipitation of Cr(III) Hydroxide reduction->precipitation with NH4OH dissolution Dissolution in Acetic Acid precipitation->dissolution evaporation Evaporation & Crystallization dissolution->evaporation Crude Product Solution filtration Vacuum Filtration evaporation->filtration washing Washing with Cold Solvent filtration->washing drying Drying in Desiccator washing->drying end Final Product drying->end Purified this compound

Caption: Workflow for this compound purification.

References

Troubleshooting low yield in Chromium(III) acetate preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the preparation of Chromium(III) acetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound that can lead to lower than expected yields.

Question: My final yield of this compound is significantly lower than expected. What are the potential causes?

Answer: Low yields in the synthesis of this compound can stem from several factors throughout the experimental process. The most common issues are incomplete reduction of the Chromium(VI) starting material, inefficient precipitation and washing of the Chromium(III) hydroxide intermediate, and problems during the final reaction with acetic acid and subsequent isolation of the product.

A systematic approach to troubleshooting, starting from the initial reduction step, is recommended. Careful control of reaction parameters such as temperature, pH, and reactant stoichiometry is crucial for maximizing yield.

Question: How can I ensure the complete reduction of my Chromium(VI) starting material?

Answer: The reduction of Cr(VI) to Cr(III) is a critical step where yield can be lost. Here are key points to ensure complete reduction:

  • Visual Confirmation: The color of the reaction mixture is a key indicator. A successful reduction is marked by a change in color to a pure green, with no remaining traces of yellow, which would indicate unreacted Cr(VI)[1].

  • Choice of Reducing Agent:

    • Sulfur Dioxide: When using SO2, ensure a continuous stream is bubbled through the solution until the color change is complete. Subsequently, it is essential to boil the solution to remove any excess dissolved SO2[1].

    • Ethyl Alcohol: If using ethanol in an acidic medium (e.g., with hydrochloric acid), the reaction requires boiling to drive the reaction to completion and to remove byproducts like acetaldehyde[1].

  • Sufficient Reaction Time and Temperature: Allow adequate time for the reduction to complete. Applying heat as specified in the protocol is often necessary to ensure a reasonable reaction rate.

Question: I suspect I'm losing product during the precipitation and washing of Chromium(III) hydroxide. How can I minimize this?

Answer: The precipitation and subsequent washing of Chromium(III) hydroxide are critical for obtaining a pure intermediate for the final step. Losses at this stage are common and can be minimized by:

  • Careful pH Control: The precipitation of Cr(OH)3 is highly pH-dependent. Ammonia water should be added slowly while continuously monitoring the mixture. A slight excess is needed to ensure complete precipitation, but a large excess should be avoided as it can lead to the formation of soluble chromium ammine complexes, which will be lost during filtration[1]. The effectiveness of chromium compounds can be influenced by pH, with precipitation being a key factor[2][3][4].

  • Thorough Washing: The precipitated hydroxide must be washed thoroughly with hot water to remove soluble byproducts. Insufficient washing can lead to impurities in the final product and can also affect the subsequent reaction with acetic acid. Suction filtration is recommended for efficient separation and washing[1].

  • Handling of the Precipitate: The moist chromium(III) hydroxide precipitate should be used directly in the next step. Over-drying at this stage can make it less reactive towards acetic acid[1].

Question: What are the critical factors in the final step of reacting Chromium(III) hydroxide with acetic acid?

Answer: The final reaction to form this compound requires careful execution to maximize yield and obtain a crystalline product.

  • Use of Glacial Acetic Acid: It is important to use glacial acetic acid to dissolve the moist Chromium(III) hydroxide[1]. The presence of excess water can affect the crystallization of the final product.

  • Controlled Evaporation: The solution of this compound in acetic acid should be evaporated carefully, ideally over a small flame or on a controlled heating mantle, to avoid decomposition. Frequent stirring is necessary as the solution becomes more concentrated to prevent localized overheating and the formation of a hard mass[1]. The goal is to evaporate the solution almost to dryness to induce crystallization[1].

  • Final Drying: The resulting crystals should be thoroughly dried in a desiccator to remove any residual acetic acid and water[1].

Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material instead of potassium dichromate?

A1: Yes, chromium(VI) oxide can be used as an alternative to potassium dichromate[1]. Another method described in a patent uses chromium oxide as the starting material, which reacts with acetic acid in the presence of an initiator[5]. The choice of starting material may necessitate adjustments to the stoichiometry and reaction conditions.

Q2: What is the optimal temperature and reaction time for the synthesis?

A2: Optimal conditions can vary depending on the specific protocol. One study found that for a particular synthesis method, a reaction temperature of 80°C and a reaction time of 10 hours were optimal[6]. It is crucial to follow the temperature and time guidelines of your chosen protocol closely.

Q3: How does the molar ratio of reactants affect the yield?

A3: The molar ratio of reactants is a critical parameter. For instance, in one study, a molar ratio of acetic acid to potassium dichromate of 24:1 or greater was found to be optimal[6]. In another patented method, a specific molar ratio of acetic acid:water:chromium oxide:initiator is defined as 2:30:(0.5-0.65):(0.4-1)[5]. Always calculate and use the correct stoichiometric amounts as specified in the protocol.

Q4: My final product is a paste or a non-crystalline solid. What went wrong?

A4: The formation of a non-crystalline product can be due to several reasons:

  • Incomplete removal of water before or during the final evaporation step.

  • Overheating during the evaporation of the acetic acid solution, which can lead to decomposition.

  • Presence of impurities from incomplete washing of the chromium(III) hydroxide intermediate.

Q5: Is the purity of my reagents important?

A5: Yes, using high-purity reagents is essential for obtaining a high yield of pure this compound. Impurities in the starting materials or solvents can lead to side reactions and a lower quality product.

Data and Protocols

Summary of Reaction Parameters
ParameterRecommended Value/ObservationSource
Reduction Color Change Solution should turn a pure green with no trace of yellow.[1]
Optimal Reaction Temp. 80 °C[6]
Optimal Reaction Time 10 hours[6]
Acetic Acid:K2Cr2O7 Ratio ≥ 24:1 (molar ratio)[6]
Acetic Acid:H2O:Cr2O3:Initiator Ratio 2:30:(0.5-0.65):(0.4-1) (molar ratio)[5]
Experimental Protocol: Preparation of this compound

This protocol is based on the method described by Schlessinger (1962)[1].

Step 1: Reduction of Chromium(VI)

  • Method A: Using Sulfur Dioxide

    • Dissolve 25g of potassium dichromate (or 17g of chromium(VI) oxide) in 500ml of water.

    • Bubble sulfur dioxide gas through the solution until the color changes to a pure green.

    • Boil the solution to expel any excess sulfur dioxide.

  • Method B: Using Ethyl Alcohol

    • Add the chromium(VI) compound to a mixture of 420ml of water and 80ml of concentrated hydrochloric acid.

    • Add 35ml of ethyl alcohol.

    • Boil the solution to remove excess alcohol and acetaldehyde.

Step 2: Precipitation of Chromium(III) Hydroxide

  • Heat the solution of the chromic salt from Step 1 to boiling.

  • Slowly add concentrated ammonia water (approx. 40ml) with continuous stirring until a slight excess is present and precipitation is complete.

  • Filter the precipitated chromium(III) hydroxide using a large Büchner funnel under suction.

  • Wash the precipitate thoroughly with three 100ml portions of boiling water.

Step 3: Formation and Isolation of this compound

  • Transfer the still moist chromium(III) hydroxide precipitate to an evaporating basin.

  • Dissolve the precipitate in about 100ml of glacial acetic acid.

  • Carefully evaporate the solution almost to dryness over a small flame, stirring frequently, especially towards the end.

  • Place the resulting crystals in a desiccator to dry completely.

Visual Guides

Experimental_Workflow cluster_reduction Step 1: Cr(VI) Reduction cluster_precipitation Step 2: Precipitation cluster_final Step 3: Final Product start Start: Potassium Dichromate (or CrO3) reduction Reduction (SO2 or Ethanol/HCl) start->reduction green_solution Pure Green Cr(III) Solution reduction->green_solution precipitation Precipitation (add NH4OH) green_solution->precipitation filtration Filtration & Washing precipitation->filtration hydroxide Moist Cr(OH)3 Precipitate filtration->hydroxide dissolution Dissolution (Glacial Acetic Acid) hydroxide->dissolution evaporation Evaporation & Crystallization dissolution->evaporation drying Drying (Desiccator) evaporation->drying product Final Product: This compound drying->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Yield of This compound incomplete_reduction Incomplete Reduction of Cr(VI) low_yield->incomplete_reduction loss_precipitation Loss during Precipitation/ Washing of Cr(OH)3 low_yield->loss_precipitation final_step_issues Issues in Final Reaction/ Isolation low_yield->final_step_issues check_color Ensure pure green solution after reduction incomplete_reduction->check_color control_ph Careful pH control during precipitation (avoid excess NH4OH) loss_precipitation->control_ph thorough_washing Thoroughly wash Cr(OH)3 precipitate loss_precipitation->thorough_washing controlled_evaporation Controlled evaporation of acetic acid solution final_step_issues->controlled_evaporation

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Managing Hygroscopic Chromium Salts in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the hygroscopic nature of chromium salts during their experiments.

Frequently Asked Questions (FAQs)

Q1: Which common chromium salts are hygroscopic?

A1: Several chromium salts are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere. The most common hygroscopic chromium salts encountered in the laboratory are:

  • Chromium(III) chloride (CrCl₃): The anhydrous form is particularly moisture-sensitive. The hexahydrate (CrCl₃·6H₂O) is the more common and stable form, but it can still be affected by changes in ambient humidity.[1][2][3]

  • Chromium(III) nitrate (Cr(NO₃)₃): This salt is also highly hygroscopic, especially in its anhydrous form.[4]

  • Chromium(III) acetate: While less commonly cited for its hygroscopicity, like many metal salts with available coordination sites, it can attract and absorb atmospheric moisture.

Q2: What are the potential consequences of using a chromium salt that has absorbed water in my experiment?

A2: Using a chromium salt that has inadvertently absorbed atmospheric moisture can have several negative consequences for your experiment, including:

  • Inaccurate Stoichiometry: The absorbed water adds to the mass of the salt, leading to an overestimation of the amount of chromium salt being used. This results in incorrect molar ratios in your reaction, potentially affecting yield and purity.

  • Reaction Failure or Unwanted Side Reactions: In reactions that require anhydrous (water-free) conditions, the presence of water can inhibit the desired reaction or lead to the formation of unwanted byproducts. For example, in many organometallic reactions, water will quench the reactive species.

  • Changes in Physical Properties: The absorption of water can cause the salt to clump, making it difficult to handle and weigh accurately. In some cases, the salt may deliquesce, or dissolve in the absorbed water, forming a concentrated solution.

  • Alteration of Catalytic Activity: If the chromium salt is being used as a catalyst, the presence of water can alter its coordination sphere and, consequently, its catalytic activity and selectivity.

Q3: How can I determine the water content of my hygroscopic chromium salt?

A3: The most accurate method for determining the water content of a hygroscopic salt is Karl Fischer titration .[5][6] This technique is specific to water and can detect even trace amounts. The general principle involves the stoichiometric reaction of iodine with water in the presence of sulfur dioxide and a base.

For solid samples that do not readily dissolve in the Karl Fischer reagent, an external extraction or a Karl Fischer oven can be used.[5] In the oven method, the sample is heated, and the evaporated water is carried by an inert gas stream into the titration cell.

Troubleshooting Guides

Problem 1: My anhydrous reaction is failing, and I suspect my chromium(III) chloride is the culprit.

  • Question: I am running a reaction that requires strictly anhydrous conditions using anhydrous chromium(III) chloride. My reaction is not proceeding as expected. Could the chromium salt be the issue?

  • Answer: Yes, it is highly probable that your anhydrous chromium(III) chloride has absorbed atmospheric moisture, which is inhibiting your reaction. Anhydrous CrCl₃ is very hygroscopic and must be handled with care.

    Troubleshooting Steps:

    • Verify Water Content: If possible, determine the water content of your CrCl₃ using Karl Fischer titration. This will confirm if water is present.

    • Use a Fresh, Sealed Container: If you have an unopened container of anhydrous CrCl₃, use that for your next attempt.

    • Handle in an Inert Atmosphere: The best practice is to handle the anhydrous salt in a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).[7][8][9][10] This minimizes exposure to atmospheric moisture.

    • Dry the Salt: If you suspect your salt is already hydrated, you may be able to dry it. However, simply heating hydrated chromium(III) chloride can lead to the formation of chromium oxides. A common laboratory method for preparing anhydrous CrCl₃ from its hydrate is by refluxing with thionyl chloride (SOCl₂), followed by purification. This should be done with appropriate safety precautions.

Problem 2: My chromium(III) nitrate has turned into a sticky solid and is difficult to weigh.

  • Question: The chromium(III) nitrate powder in my bottle has become clumpy and sticky. How can I accurately weigh it for my experiment?

  • Answer: This is a clear indication that the salt has absorbed a significant amount of moisture from the air. Chromium(III) nitrate is deliquescent, with a deliquescence relative humidity (DRH) of 52%, meaning it will start to absorb enough atmospheric moisture to dissolve itself at a relative humidity of 52% or higher.[11]

    Troubleshooting Steps:

    • Work Quickly: Minimize the time the container is open to the atmosphere. Have all your weighing equipment ready before opening the bottle.

    • Use a Glove Box or Glove Bag: The most reliable way to handle such a hygroscopic material is inside a glove box or a glove bag with a dry atmosphere.[11]

    • Prepare a Stock Solution: If precise solid weighing is proving too difficult, a practical approach is to quickly weigh the entire contents of the bottle and prepare a stock solution of a known concentration. This avoids repeatedly exposing the hygroscopic solid to the atmosphere. You can then aliquot the solution for your experiments.

    • Store Properly: After use, ensure the container is tightly sealed. For highly sensitive salts, consider storing the container inside a desiccator with a suitable desiccant or in a dry cabinet.

Data Presentation

The following table summarizes the available quantitative data on the hygroscopic nature of common chromium salts.

Chromium SaltFormulaHygroscopic NatureDeliquescence Relative Humidity (DRH)
Chromium(III) chlorideCrCl₃Highly hygroscopicNot specified in search results
Chromium(III) nitrateCr(NO₃)₃Highly hygroscopic; deliquescent52%[11]
This compoundCr(CH₃COO)₃HygroscopicNot specified in search results

Experimental Protocols

Protocol: Handling Hygroscopic Chromium Salts in a Glove Box

This protocol outlines the standard operating procedure for weighing and dispensing a hygroscopic chromium salt, such as anhydrous chromium(III) chloride, in an inert atmosphere glove box.

Materials:

  • Hygroscopic chromium salt in its original container

  • Spatula

  • Weighing boat or vial

  • Analytical balance (located inside the glove box)

  • Tightly sealing container for the weighed salt

  • Lab notebook and pen

Procedure:

  • Glove Box Preparation:

    • Ensure the glove box has a stable inert atmosphere (typically nitrogen or argon) with low oxygen (<50 ppm) and moisture (<10 ppm) levels.

    • Check the pressure of the glove box to ensure it is slightly positive relative to the ambient atmosphere.

  • Transferring Materials into the Glove Box:

    • Place all necessary materials (chromium salt container, spatula, weighing boat, secondary container) into the antechamber of the glove box.

    • Evacuate and refill the antechamber with the inert gas of the glove box. This is typically done three times to ensure all atmospheric gases are removed.

  • Bringing Materials into the Main Chamber:

    • Once the antechamber is purged, open the inner door and move the materials into the main chamber of the glove box.

  • Weighing the Hygroscopic Salt:

    • Allow the chromium salt container to equilibrate to the glove box atmosphere for a few minutes.

    • Tare the analytical balance with the weighing boat.

    • Open the container of the chromium salt.

    • Using a clean, dry spatula, carefully transfer the desired amount of the salt to the weighing boat.

    • Work efficiently to minimize the time the main container is open, even within the glove box.

    • Record the exact mass of the salt.

  • Containing the Weighed Salt:

    • Transfer the weighed salt into a pre-labeled, tightly sealing secondary container (e.g., a vial with a screw cap).

    • Tightly seal the main container of the chromium salt.

  • Removing Materials from the Glove Box:

    • Place the sealed secondary container with the weighed salt and any other items to be removed back into the antechamber.

    • Close the inner antechamber door.

    • You can now open the outer antechamber door to retrieve your sample.

  • Post-Handling:

    • Ensure the main container of the hygroscopic salt is properly sealed and stored. For extra precaution, the sealed container can be placed inside a desiccator.

Mandatory Visualization

Troubleshooting_Hygroscopic_Chromium_Salts start Experiment with Hygroscopic Chromium Salt Fails or Gives Unexpected Results check_anhydrous Was the reaction supposed to be anhydrous? start->check_anhydrous check_weighing Was there difficulty in weighing the salt (clumping, stickiness)? check_anhydrous->check_weighing No suspect_water High suspicion of water contamination. check_anhydrous->suspect_water Yes stock_solution Action: Prepare a stock solution from the entire bottle to avoid repeated exposure. check_weighing->stock_solution Yes review_protocol Review experimental protocol for other potential issues. check_weighing->review_protocol No handle_in_glovebox Action: Handle salt in a glove box or glove bag. suspect_water->handle_in_glovebox karl_fischer Action: Determine water content via Karl Fischer titration. suspect_water->karl_fischer use_new_reagent Action: Use a fresh, unopened container of the anhydrous salt. suspect_water->use_new_reagent handle_in_glovebox->review_protocol karl_fischer->review_protocol use_new_reagent->review_protocol stock_solution->review_protocol

Caption: Troubleshooting workflow for experiments involving hygroscopic chromium salts.

References

Validation & Comparative

A Comparative Analysis of Chromium(III) Acetate and Chromium(II) Acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemical synthesis and biomedical research, the selection of appropriate reagents is paramount to experimental success. Among the various chromium compounds available, Chromium(III) acetate and Chromium(II) acetate are two common reagents with distinct properties and applications. This guide provides a comprehensive, data-driven comparison of these two compounds to aid researchers, scientists, and drug development professionals in making informed decisions for their specific needs.

Chemical and Physical Properties: A Tabular Comparison

A fundamental understanding of the physicochemical properties of this compound and Chromium(II) acetate is crucial for their effective application. The following tables summarize the key quantitative data for these compounds.

Table 1: General and Physical Properties

PropertyThis compoundChromium(II) Acetate
Chemical Formula Basic form: [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺Dihydrate: Cr₂(CH₃CO₂)₄(H₂O)₂
Molecular Weight 229.13 g/mol (for Cr(CH₃COO)₃)376.2 g/mol (for dihydrate)
Appearance Grayish-green to bluish-green powderBrick-red solid[1][2]
Oxidation State of Cr +3+2
Structure Trinuclear oxo-centered complexDinuclear with a quadruple Cr-Cr bond[1][2]
Density ~1.28 g/cm³1.79 g/cm³[1][2]
Melting Point Decomposes >400 °CDehydrates at >100°C[2]
Magnetic Properties ParamagneticDiamagnetic[1]

Table 2: Solubility Data

SolventThis compoundChromium(II) Acetate
Water Readily soluble (basic form); slightly soluble (monohydrate)[3][4]Poorly soluble in cold water; soluble in hot water[1][2]
Methanol SolvolyzedPoorly soluble[1][2]
Ethanol Practically insoluble (monohydrate)[3]Soluble
Ether InsolubleInsoluble

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and application of these chromium acetates.

Synthesis of Chromium(II) Acetate Hydrate

This synthesis is a classic inorganic chemistry experiment that requires careful exclusion of air due to the high sensitivity of Chromium(II) to oxidation.[5][6]

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Zinc metal (granulated or mesh)

  • Concentrated hydrochloric acid (HCl)

  • Sodium acetate trihydrate (NaCH₃COO·3H₂O)

  • Deionized water

  • Ethanol

  • Diethyl ether

  • Apparatus for inert atmosphere synthesis (e.g., Schlenk line or a flask with an inert gas inlet)

Procedure:

  • In a flask, a solution of a Cr(III) compound, typically prepared by the reduction of potassium dichromate with zinc in the presence of hydrochloric acid, is generated. This is visually indicated by a color change from orange (Cr(VI)) to green (Cr(III)) and finally to a sky blue solution of Cr(II).[2][6]

  • A saturated solution of sodium acetate in deoxygenated water is prepared separately.

  • The blue solution of Cr(II) is then transferred to the sodium acetate solution under an inert atmosphere.

  • A bright red precipitate of Chromium(II) acetate hydrate forms immediately.[2]

  • The precipitate is filtered, washed with deoxygenated water, followed by ethanol and diethyl ether to facilitate drying.

  • The product must be dried and stored under vacuum or an inert atmosphere to prevent oxidation. The introduction of air is readily indicated by a discoloration of the bright red product.[2][5][6]

Synthesis_of_Chromium_II_Acetate K2Cr2O7 K₂Cr₂O₇ (Orange) CrCl3 CrCl₃ (Green) K2Cr2O7->CrCl3  + Zn, HCl CrCl2 CrCl₂ (Blue) CrCl3->CrCl2  + Zn, HCl Cr2OAc4 Chromium(II) Acetate (Red Precipitate) CrCl2->Cr2OAc4 NaOAc Sodium Acetate Solution NaOAc->Cr2OAc4 Wash Wash with H₂O, EtOH, Ether Cr2OAc4->Wash Dry Dry under Inert Atmosphere Wash->Dry FinalProduct Pure Chromium(II) Acetate Dry->FinalProduct

Synthesis workflow for Chromium(II) acetate.
Synthesis of this compound

The synthesis of basic this compound involves the reaction of a chromium(III) source with acetic acid.

Materials:

  • Chromium(III) hydroxide (Cr(OH)₃) or a soluble Chromium(III) salt like Chromium(III) chloride (CrCl₃)

  • Glacial acetic acid (CH₃COOH)

  • Ammonia solution (if starting from a Cr(III) salt)

Procedure from Chromium(III) hydroxide:

  • Freshly precipitated Chromium(III) hydroxide is dissolved in glacial acetic acid.[7]

  • The resulting solution is then evaporated to yield the this compound product.[7]

Procedure from Chromium(III) chloride:

  • Chromium(III) hydroxide is first precipitated from a solution of Chromium(III) chloride by the slow addition of ammonia.

  • The precipitate is thoroughly washed with hot water to remove any unreacted salts.

  • The moist Chromium(III) hydroxide is then dissolved in glacial acetic acid.

  • The solution is evaporated, often with gentle heating, to obtain the solid product which is then dried.[7]

Synthesis_of_Chromium_III_Acetate CrCl3_sol CrCl₃ Solution CrOH3 Cr(OH)₃ Precipitate CrCl3_sol->CrOH3 NH3 Ammonia NH3->CrOH3 Wash Wash with Hot Water CrOH3->Wash AceticAcid Glacial Acetic Acid CrOAc3_sol This compound Solution Wash->CrOAc3_sol AceticAcid->CrOAc3_sol Evaporate Evaporate CrOAc3_sol->Evaporate Dry Dry Evaporate->Dry FinalProduct This compound Dry->FinalProduct

Synthesis workflow for this compound.

Stability and Reactivity

Chromium(II) Acetate: The most notable chemical property of Chromium(II) acetate is its extreme sensitivity to air. The Cr(II) ion is readily oxidized to the more stable Cr(III) state.[6][8] This reactivity necessitates handling and storage under an inert atmosphere. The anhydrous form is particularly sensitive to oxygen. The compound is valued in synthetic chemistry as a strong reducing agent.

This compound: this compound is significantly more stable in air compared to its Cr(II) counterpart. In aqueous solutions, it can undergo hydrolysis. Trivalent chromium compounds are generally considered kinetically inert.

Applications in Research and Drug Development

Chromium(II) Acetate:

  • Reducing Agent in Organic Synthesis: Due to its strong reducing power, it is used for the dehalogenation of organic compounds.

  • Precursor for other Cr(II) Compounds: Its relative stability compared to other Cr(II) salts makes it a convenient starting material for the synthesis of other chromium(II) complexes.[6]

  • Oxygen Scrubber: Its high reactivity with oxygen makes it useful for removing trace amounts of oxygen from gases or solvents.

This compound:

  • Catalysis: Chromium(III) compounds, including the acetate, are used as catalysts or precatalysts in various organic reactions, such as olefin polymerization.

  • Biomedical Research - AMPK Signaling: Trivalent chromium has been shown to play a role in glucose metabolism and insulin sensitivity. Recent studies suggest that Cr³⁺ can enhance the activity of 5'-AMP-activated protein kinase (AMPK).[9][10] The proposed mechanism involves the inhibition of mitochondrial ATP synthase by Cr³⁺, leading to an increased AMP/ATP ratio and subsequent activation of AMPK.[11][12] This pathway is a key target in the development of therapeutics for metabolic disorders like type 2 diabetes.

Chromium(III) and the AMPK Signaling Pathway

The activation of AMPK by trivalent chromium represents a significant area of interest in drug development. The following diagram illustrates the proposed signaling pathway.

AMPK_Pathway Cr3 Chromium(III) ATP_Synthase Mitochondrial ATP Synthase Cr3->ATP_Synthase inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production AMP_ATP_Ratio Increased AMP/ATP Ratio ATP_Production->AMP_ATP_Ratio decreases AMPK AMPK AMP_ATP_Ratio->AMPK activates Downstream Downstream Effects: - Increased Glucose Uptake - Improved Insulin Sensitivity - Regulation of Lipid Metabolism AMPK->Downstream

Proposed signaling pathway of Chromium(III) in AMPK activation.

Conclusion

This compound and Chromium(II) acetate, while both acetates of chromium, exhibit markedly different properties and are suited for distinct applications. Chromium(II) acetate is a powerful reducing agent with a unique dimeric structure, but its utility is tempered by its extreme air sensitivity. In contrast, this compound is a stable compound that finds use in catalysis and, significantly, in biomedical research due to the emerging role of trivalent chromium in modulating key metabolic signaling pathways such as AMPK. The choice between these two reagents will ultimately depend on the specific requirements of the intended experiment, with a critical consideration for the desired oxidation state of chromium and the necessary handling precautions.

References

A Comparative Guide to Chromium(III) Acetate and Other Chromium Precursors in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial and academic catalysis, the choice of a metal precursor is a critical parameter that significantly influences the performance of the final catalytic system. Among the various options for chromium-based catalysts, Chromium(III) acetate presents itself as a versatile and effective precursor. This guide provides an objective comparison of this compound with other common chromium precursors, supported by experimental data, to aid researchers in selecting the optimal precursor for their specific catalytic applications.

Performance Comparison in Catalytic Applications

The efficacy of a catalyst is intrinsically linked to the properties of its precursor, which can affect the dispersion of the active metal, the nature of the active sites, and the overall catalytic activity and selectivity. Below, we compare the performance of catalysts derived from this compound against those from other common chromium precursors—Chromium(III) acetylacetonate, Chromium(III) chloride, and Chromium(III) nitrate—in key catalytic reactions.

Oxidative Dehydrogenation of Alkanes

The oxidative dehydrogenation (ODH) of light alkanes to produce valuable olefins is a crucial industrial process. The choice of chromium precursor has been shown to have a significant impact on the catalytic performance in these reactions.

A comparative study on the oxidative dehydrogenation of propane and isobutane using silica-supported chromium catalysts prepared from different precursors revealed distinct differences in their catalytic activity. The catalysts were prepared using Chromium(III) nitrate, Chromium(III) sulfate, Chromium(III) acetylacetonate, and ammonium dichromate. While this specific study did not include this compound, it highlights the principle that the precursor choice is critical. For instance, in propane dehydrogenation at 750 °C, the catalyst derived from chromium acetylacetonate showed the highest propylene yield of 32%. In contrast, for isobutane dehydrogenation at 600 °C, the catalyst obtained from chromium sulfate was superior, with an isobutene yield of approximately 30%. This demonstrates that the optimal precursor is reaction-dependent.

Table 1: Comparison of Propylene and Isobutene Yields for Catalysts Derived from Various Chromium Precursors

Precursor SaltPropylene Yield at 750°C (%)Isobutene Yield at 600°C (%)
Chromium(III) nitrate~28~25
Chromium(III) sulfate~25~30
Chromium(III) acetylacetonate32 ~22
Ammonium dichromate~20~18

Data sourced from a study on Cr/SiO2 catalysts in the oxidative dehydrogenation of propane and isobutane.

Ethylene Polymerization

Chromium-based catalysts are pivotal in the production of polyethylene. The Phillips catalyst, a cornerstone of this industry, is a silica-supported chromium oxide catalyst. While traditionally prepared from hexavalent chromium sources, environmental and health concerns have driven the adoption of trivalent chromium precursors like this compound.

Studies have shown that this compound, when impregnated onto a silica support and subsequently calcined, forms active Cr(VI) species that are effective for ethylene polymerization. In a comparative context, the method of precursor deposition and the nature of the precursor itself influence the final catalyst's activity. For instance, a study comparing wet impregnation of this compound with dry blending of Chromium(III) acetylacetonate on silica for low-temperature plasma-activated ethylene polymerization found that the acetate-derived catalyst yielded polyethylene, whereas the acetylacetonate-derived one did not, despite both being active under conventional thermal activation[1]. This suggests that the interaction of the acetate precursor with the silica support during preparation is crucial for forming the active sites under specific activation conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the preparation of chromium-based catalysts from different precursors and their application in catalysis.

Preparation of Silica-Supported Chromium Catalysts

Objective: To prepare silica-supported chromium oxide catalysts from various chromium precursors for comparative catalytic testing.

Precursors:

  • This compound hydroxide

  • Chromium(III) nitrate nonahydrate

  • Chromium(III) acetylacetonate

Support: Porous silica gel

Procedure:

  • Impregnation:

    • For this compound and nitrate: An aqueous solution of the respective precursor is prepared. 10-15g of porous silica gel is immersed in the solution with a chromium loading target of 0.1-1% of the total catalyst weight. The mixture is stirred continuously for 3-8 hours.

    • For Chromium(III) acetylacetonate: Due to its low solubility in water, an organic solvent like methanol is used. 2.0 g of silica is stirred with 30 ml of a methanolic solution of chromium nitrate nonahydrate for 3 hours under reflux[3]. A similar procedure can be adapted for chromium acetylacetonate.

  • Drying: The impregnated silica is heated to dryness to remove the solvent.

  • Calcination: The dried material is placed in a fluidized-bed reactor.

    • The temperature is initially raised to a low-temperature zone to remove physically adsorbed water.

    • The temperature is then increased to a high-temperature section (500-900°C) and held for 5-8 hours to remove surface hydroxyl groups from the silica and activate the chromium species.

    • Finally, the catalyst is cooled down to room temperature under a nitrogen atmosphere[4].

Catalytic Reaction: Oxidative Dehydrogenation of Propane

Objective: To evaluate the catalytic performance of the prepared chromium catalysts in the oxidative dehydrogenation of propane.

Reaction Setup: A fixed-bed quartz reactor.

Procedure:

  • Catalyst Loading: A specific amount of the prepared catalyst is loaded into the reactor.

  • Reaction Conditions:

    • The reaction is carried out at a specific temperature (e.g., 550°C).

    • A feed gas mixture of propane, carbon dioxide, and an inert gas (e.g., nitrogen) in a defined ratio (e.g., C3H8/CO2/N2 = 1/1/5) is passed through the catalyst bed at a specific gas hourly space velocity (GHSV).

  • Product Analysis: The composition of the effluent gas is analyzed using a gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., a thermal conductivity detector and a flame ionization detector) to determine the conversion of propane and the selectivity to propylene and other products.

Visualizing the Workflow

To better understand the process of catalyst preparation and evaluation, the following diagrams illustrate the key steps and relationships.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_eval Catalytic Evaluation Precursor Chromium Precursor (e.g., Cr(III) Acetate) Impregnation Impregnation Precursor->Impregnation Support Silica Support Support->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Catalyst Prepared Catalyst Calcination->Catalyst Reactor Fixed-Bed Reactor Catalyst->Reactor Analysis Product Analysis (GC) Reactor->Analysis Results Performance Data (Conversion, Selectivity) Analysis->Results

Fig. 1: General workflow for catalyst preparation and evaluation.

Precursor_Comparison_Logic cluster_precursors Chromium Precursors cluster_reactions Catalytic Reactions Cr_Acetate Cr(III) Acetate Catalyst_Properties Catalyst Properties (Dispersion, Active Sites) Cr_Acetate->Catalyst_Properties Cr_Acac Cr(III) Acetylacetonate Cr_Acac->Catalyst_Properties Cr_Chloride Cr(III) Chloride Cr_Chloride->Catalyst_Properties Cr_Nitrate Cr(III) Nitrate Cr_Nitrate->Catalyst_Properties Catalytic_Performance Catalytic Performance (Activity, Selectivity, Stability) Catalyst_Properties->Catalytic_Performance Polymerization Polymerization Catalytic_Performance->Polymerization Oxidation Oxidation Catalytic_Performance->Oxidation Dehydrogenation Dehydrogenation Catalytic_Performance->Dehydrogenation

Fig. 2: Logical relationship between precursor choice and catalytic performance.

Conclusion

The selection of a chromium precursor is a multifaceted decision that can profoundly impact the outcome of a catalytic process. This compound offers a viable and often advantageous alternative to other common precursors like Chromium(III) acetylacetonate, chloride, and nitrate. Its favorable solubility characteristics and demonstrated efficacy in forming active catalysts for key industrial reactions, such as ethylene polymerization, make it a compelling choice[5].

The provided experimental data underscores that the optimal precursor is highly dependent on the specific reaction and desired outcome. For researchers and drug development professionals, a thorough evaluation of different precursors, guided by the principles and data presented in this guide, is essential for developing efficient, selective, and robust catalytic systems. The detailed experimental protocols and workflow diagrams serve as a practical starting point for such comparative studies.

References

A Comparative Guide to the Toxicity of Chromium(III) and Chromium(VI) Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)) compounds. The information presented is supported by experimental data to aid in risk assessment, research, and development.

Overview of Chromium Toxicity

Chromium is a naturally occurring element that exists in several oxidation states, with trivalent (Cr(III)) and hexavalent (Cr(VI)) being the most stable and common. While both forms can interact with biological systems, their toxicological properties differ dramatically. It is widely established that Cr(VI) compounds are significantly more toxic and carcinogenic than Cr(III) compounds.[1][2] Cr(III) is considered an essential trace mineral for human nutrition, involved in glucose metabolism, whereas Cr(VI) is a known human carcinogen.[3][4] The primary source of Cr(VI) exposure is industrial processes such as chrome plating, welding, and leather tanning.[5]

Mechanisms of Toxicity: A Comparative Analysis

The profound difference in toxicity between Cr(VI) and Cr(III) stems from their distinct abilities to cross cell membranes and their subsequent intracellular reactions.

Cellular Uptake
  • Chromium(VI): As chromate (CrO₄²⁻), Cr(VI) is structurally similar to sulfate (SO₄²⁻) and phosphate (PO₄³⁻) anions. This mimicry allows it to be readily transported into cells through general anion transport channels.[6]

  • Chromium(III): In contrast, Cr(III) has very poor cell membrane permeability and is not taken up by these anion channels.[3] Its entry into cells is inefficient, possibly occurring through slow phagocytosis.[7] This difference in cellular uptake is a primary determinant of their respective toxicities.[8]

Intracellular Fate and Genotoxicity

Once inside the cell, Cr(VI) undergoes a multi-step reduction process, which is the cornerstone of its toxic and carcinogenic effects.

  • Reduction Cascade: Cr(VI) is rapidly reduced by cellular reductants like ascorbate and glutathione. This process generates unstable and highly reactive intermediates, including chromium(V) and chromium(IV), as well as reactive oxygen species (ROS) such as hydroxyl radicals.[5][6]

  • DNA Damage: The ultimate product of this reduction is Cr(III). This intracellularly generated Cr(III), along with the reactive intermediates, can bind to DNA, forming DNA adducts and DNA-protein crosslinks.[9][6] These lesions can lead to DNA strand breaks, chromosomal aberrations, and mutations, which are critical events in carcinogenesis.[2]

  • Oxidative Stress: The generation of ROS during the reduction of Cr(VI) induces significant oxidative stress, causing damage to cellular components like lipids and proteins.[6]

Cr(III) from extracellular sources is largely unable to enter the cell to cause such damage. While some in vitro studies have suggested that Cr(III) can interact with isolated DNA, there is inadequate evidence to suggest it is genotoxic or carcinogenic in vivo.[2][7] The International Agency for Research on Cancer (IARC) classifies Cr(VI) as a Group 1 human carcinogen (carcinogenic to humans), while Cr(III) is classified as Group 3 (not classifiable as to its carcinogenicity to humans).[9][2]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CrVI_ext Cr(VI) (Chromate) CrVI_int Cr(VI) CrVI_ext->CrVI_int Anion Transporter CrIII_ext Cr(III) membrane CrIII_ext->membrane Poor Permeability reduction Cellular Reduction (e.g., Glutathione, Ascorbate) CrVI_int->reduction intermediates Reactive Intermediates (Cr(V), Cr(IV)) reduction->intermediates ros ROS Generation (Oxidative Stress) reduction->ros CrIII_int Cr(III) intermediates->CrIII_int dna_damage DNA Adducts & Crosslinks CrIII_int->dna_damage ros->dna_damage carcinogenesis Carcinogenesis dna_damage->carcinogenesis G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cell_culture Prepare Cell Cultures (e.g., HepG2) exposure_vitro Expose cells to Cr(III) / Cr(VI) cell_culture->exposure_vitro cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) exposure_vitro->cytotoxicity Assess Viability genotoxicity Genotoxicity Assay (e.g., Comet Assay) exposure_vitro->genotoxicity Assess DNA Damage data_analysis Data Analysis & Risk Assessment genotoxicity->data_analysis animal_model Acclimatize Animal Models (e.g., Rats) exposure_vivo Administer Dose (e.g., Oral Gavage) animal_model->exposure_vivo ld50 Acute Toxicity (LD50) Observation (14 days) exposure_vivo->ld50 Single high dose chronic Chronic Exposure Studies (e.g., Inhalation) exposure_vivo->chronic Repeated low dose histopathology Histopathology & Blood Analysis ld50->histopathology chronic->histopathology histopathology->data_analysis start Test Compound Preparation start->cell_culture start->animal_model

References

A Comparative Guide to the Stability of Chromium(II) Acetate and Alternative Reducing Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, the efficacy of a reducing agent is intrinsically linked to its stability. This guide provides a comparative analysis of the stability of chromium(II) acetate, a widely utilized reducing agent, against chromium(II) chloride and samarium(II) iodide. The stability of these reagents is a critical factor in their storage, handling, and application in sensitive chemical transformations. This document outlines the spectrophotometric methods for evaluating their stability and presents available data to facilitate an informed choice of reducing agent for specific research and development needs.

Comparative Stability Analysis

Reducing AgentChemical FormulaCommon Solvent(s)Stability ProfileKey Observations
Chromium(II) Acetate Cr₂(CH₃COO)₄(H₂O)₂Water, MethanolModerately air-stable solid; solutions are susceptible to oxidation.The dimeric structure with a quadruple Cr-Cr bond contributes to its relative stability compared to other Cr(II) salts.[1] Anhydrous form is particularly sensitive to oxygen.[1]
Chromium(II) Chloride CrCl₂WaterHighly unstable in the presence of air and moisture.Solutions of chromium(II) chloride are bright blue and are known to oxidize rapidly when exposed to air.[2] It is very hygroscopic and should be handled under an inert atmosphere.[3][4]
Samarium(II) Iodide SmI₂Tetrahydrofuran (THF)Highly air-sensitive; solutions are typically used under an inert atmosphere.The dark blue color of the SmI₂ solution in THF fades upon reaction or decomposition.[5] Its reactivity is often tuned with additives.[6]

Experimental Protocols for Spectrophotometric Stability Studies

A generalized protocol for monitoring the stability of these reducing agents using UV-Vis spectrophotometry is provided below. This method relies on the change in the absorbance spectrum as the colored reducing agent degrades, typically through oxidation.

Objective:

To quantify the degradation rate of the reducing agent in a given solvent upon exposure to air.

Materials and Equipment:
  • UV-Vis Spectrophotometer

  • Quartz cuvettes with stoppers

  • Volumetric flasks and pipettes

  • Inert atmosphere glove box or Schlenk line (for preparation of air-sensitive solutions)

  • Solvent of choice (e.g., deoxygenated water, THF)

  • Reducing agent (Chromium(II) acetate, Chromium(II) chloride, or Samarium(II) iodide)

Procedure:
  • Preparation of Stock Solution (under inert atmosphere):

    • Inside a glove box or using a Schlenk line, accurately weigh a known mass of the reducing agent.

    • Dissolve the reducing agent in a known volume of deoxygenated solvent to prepare a stock solution of a specific concentration (e.g., 0.1 M).

  • Sample Preparation for Spectrophotometry:

    • Transfer an aliquot of the stock solution into a quartz cuvette and seal it with a stopper while still under an inert atmosphere.

    • Prepare several identical cuvettes for time-course measurements.

  • Spectrophotometric Measurement:

    • Record the initial UV-Vis spectrum of the solution at time t=0. Identify the wavelength of maximum absorbance (λ_max).

    • Expose the cuvettes to air by removing the stoppers (or by using gas-permeable stoppers).

    • At regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the expected rate of degradation), record the full UV-Vis spectrum or the absorbance at λ_max.

  • Data Analysis:

    • Plot the absorbance at λ_max versus time.

    • Determine the order of the degradation reaction and calculate the rate constant (k) and the half-life (t_½) of the reducing agent under the specific experimental conditions.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric stability study of an air-sensitive reducing agent.

experimental_workflow cluster_prep Solution Preparation (Inert Atmosphere) cluster_analysis Spectrophotometric Analysis cluster_data Data Processing weigh Weigh Reducing Agent dissolve Dissolve in Deoxygenated Solvent weigh->dissolve transfer Transfer to Cuvette dissolve->transfer initial_scan Record Initial Spectrum (t=0) transfer->initial_scan expose Expose to Air initial_scan->expose time_scan Time-course Spectral Scans expose->time_scan plot Plot Absorbance vs. Time time_scan->plot calculate Calculate Rate Constant & Half-life plot->calculate

Caption: Experimental workflow for spectrophotometric stability analysis.

Logical Relationship of Stability and Utility

The stability of a reducing agent directly impacts its practical application in synthesis. The following diagram illustrates the logical flow from stability to utility.

stability_utility cluster_properties Inherent Properties cluster_handling Handling & Storage cluster_application Synthetic Application stability Chemical Stability (Resistance to Oxidation) handling Handling Requirements (Inert atmosphere, etc.) stability->handling storage Storage Conditions & Shelf-life stability->storage reproducibility Reaction Reproducibility handling->reproducibility storage->reproducibility scope Applicable Reaction Scope reproducibility->scope cost Overall Cost-effectiveness reproducibility->cost

References

Safety Operating Guide

Proper Disposal of Chromium(III) Acetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount. This document provides essential, step-by-step guidance for the proper disposal of Chromium(III) acetate, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2][3][4] All handling of this compound and its waste solutions should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols.[1][2][3][4] In case of skin contact, wash the affected area immediately with plenty of soap and water.[1][2][3] If eye contact occurs, rinse cautiously with water for several minutes.[2]

Disposal Plan: Precipitation of Chromium(III) Hydroxide

The primary method for treating this compound waste in a laboratory setting is through chemical precipitation. This process converts the soluble this compound into insoluble and less toxic Chromium(III) hydroxide, which can then be separated from the liquid waste.

Key Parameters for Precipitation:

The efficiency of Chromium(III) hydroxide precipitation is highly dependent on the pH of the solution. The table below summarizes the key quantitative data for this process.

ParameterValue/RangeNotes
Optimal pH for Precipitation 8.5 - 12Precipitation of Chromium(III) as Cr(OH)₃ is effective in this range. At pH 8.5, precipitation is optimal, and at pH 12, 100% removal efficiency has been reported in studies on industrial effluents.[5][6]
Precipitating Agents Sodium hydroxide (NaOH), Calcium hydroxide (lime)These are common and effective alkaline reagents used to raise the pH and induce precipitation.[5][6][7]
Settling Time At least 30 minutesAfter precipitation, allowing the solid to settle is crucial for effective separation of the solid and liquid phases.[5][6]

Experimental Protocol: Laboratory-Scale Precipitation of this compound Waste

This protocol details the methodology for the precipitation of Chromium(III) from an aqueous solution of this compound.

  • Characterize the Waste: Determine the approximate concentration and volume of the this compound waste solution.

  • Prepare the Precipitation Vessel: Select a suitable container, such as a large beaker, that can hold at least twice the volume of the waste solution. Place the container in a secondary containment tray.

  • Dilution (if necessary): If the waste solution is highly concentrated, dilute it with water. This can help to control the precipitation process.

  • pH Adjustment:

    • Place a calibrated pH probe into the solution to monitor the pH continuously.

    • Slowly add a dilute solution of a suitable precipitating agent, such as 1 M sodium hydroxide (NaOH) or a slurry of calcium hydroxide (lime), to the waste solution while stirring continuously with a magnetic stirrer.

    • Continue adding the alkaline solution until the pH of the mixture reaches and stabilizes within the optimal range of 8.5 to 12.[5][6]

  • Precipitation and Settling:

    • As the pH increases, a precipitate of Chromium(III) hydroxide (Cr(OH)₃) will form.

    • Once the target pH is reached, turn off the stirrer and allow the precipitate to settle for at least 30 minutes.[5][6] The solid should collect at the bottom of the container, leaving a clearer supernatant.

  • Separation of Solid and Liquid Waste:

    • Carefully decant or filter the supernatant.

    • The collected supernatant should be tested for residual chromium content to ensure it meets local regulations for sewer disposal. If the chromium concentration is still above the permissible limits, the precipitation process may need to be repeated.

  • Final Disposal:

    • The precipitated Chromium(III) hydroxide solid should be collected, dried, and placed in a sealed, clearly labeled container for hazardous waste.

    • The treated liquid, if compliant with local regulations, can be neutralized to a pH between 6 and 8 and then disposed of down the drain with copious amounts of water.

    • All solid and liquid waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[3] It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidance.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Waste This compound Waste Solution pH_Adjustment pH Adjustment (add NaOH or Ca(OH)2) Waste->pH_Adjustment Precipitation Precipitation of Cr(OH)3 pH_Adjustment->Precipitation Separation Solid/Liquid Separation (Decantation/Filtration) Precipitation->Separation Solid_Waste Solid Waste (Cr(OH)3 Precipitate) Separation->Solid_Waste Liquid_Waste Liquid Waste (Supernatant) Separation->Liquid_Waste Dispose_Solid Dispose as Hazardous Waste Solid_Waste->Dispose_Solid Test_Liquid Test for Residual Cr Liquid_Waste->Test_Liquid Neutralize Neutralize pH (6-8) Test_Liquid->Neutralize Cr < Limit Repeat Repeat Precipitation Test_Liquid->Repeat Cr > Limit Dispose_Liquid Sewer Disposal (if compliant) Neutralize->Dispose_Liquid Repeat->pH_Adjustment

Caption: Logical workflow for the disposal of this compound waste.

Regulatory Compliance

It is the responsibility of the chemical waste generator to classify their waste and ensure it is managed in accordance with all applicable regulations.[3] Always consult your institution's Environmental Health and Safety (EHS) office for specific procedures and requirements for hazardous waste disposal. Disposal of contents and containers must be done through an approved waste disposal plant.[1][3][4][8] Do not discharge untreated chromium waste into sewers or waterways.[3][8]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chromium(III) Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Chromium(III) acetate. Adherence to these guidelines is critical for ensuring personal safety and proper disposal.

This compound, while a valuable reagent, presents potential health risks that necessitate stringent safety protocols. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks and ensure a safe laboratory environment.

Essential Safety Information at a Glance

A thorough understanding of the hazards associated with this compound is the first line of defense. The compound may cause allergic skin reactions, skin irritation, and serious eye irritation. It is also harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4][5]

Occupational Exposure Limits

The following table summarizes the occupational exposure limits for Chromium(III) compounds. These values are crucial for assessing and controlling the concentration of airborne contaminants in the laboratory.

Regulatory AgencyExposure Limit (as Cr)Time-Weighted Average (TWA)
OSHA (PEL) 0.5 mg/m³8-hour
NIOSH (REL) 0.5 mg/m³10-hour
ACGIH (TLV) 0.5 mg/m³8-hour
NIOSH (IDLH) 25 mg/m³Not Applicable

PEL: Permissible Exposure Limit REL: Recommended Exposure Limit TLV: Threshold Limit Value IDLH: Immediately Dangerous to Life or Health

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is mandatory when handling this compound. The following table details the required equipment.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Hands Chemical-resistant glovesNitrile gloves are recommended for handling chromium salts.[6]
Eyes Safety glasses or gogglesSafety glasses must have side shields. Goggles provide a more complete seal.
Body Laboratory coatA long-sleeved lab coat is required to protect the skin.
Respiratory Respirator (as needed)For situations with potential for dust or aerosol generation, a NIOSH-approved particulate respirator (N95, N99, N100, R95, P95, or P100) is necessary.[2][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure. Follow these steps diligently.

Preparation
  • Designated Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily accessible before starting work.

  • Review Safety Data Sheet (SDS): Before each use, review the SDS for this compound to refresh your understanding of the hazards and emergency procedures.

Handling
  • Wear Appropriate PPE: Don all required PPE as outlined in the table above before handling the compound.

  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

  • Portioning: When weighing or transferring the powder, use a spatula and a weigh boat. Avoid pouring the powder directly.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Avoid Contact: Do not allow the chemical to come into contact with your skin, eyes, or clothing.

  • Hand Washing: Wash your hands thoroughly with soap and water after handling this compound, even if you were wearing gloves.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical attention.[4][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container. This includes unused product, contaminated gloves, weigh boats, and other disposable materials.

  • Hazardous Waste: this compound waste is considered hazardous waste.[6][7]

  • Consult Regulations: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

G Safe Handling and Disposal of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency Emergency Procedures prep1 Designate Well-Ventilated Area prep2 Gather PPE and Materials prep1->prep2 prep3 Review Safety Data Sheet (SDS) prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Handle Carefully to Avoid Dust handle1->handle2 handle3 Wash Hands Thoroughly After Use handle2->handle3 emergency In Case of Exposure: - Eye Contact - Skin Contact - Inhalation - Ingestion Follow First Aid and Seek Medical Attention handle2->emergency disp1 Collect Waste in Labeled Container handle3->disp1 disp2 Treat as Hazardous Waste disp1->disp2 disp3 Follow Institutional EHS Guidelines disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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